molecular formula C6H5BrO3S B089467 4-Bromobenzenesulfonic acid CAS No. 138-36-3

4-Bromobenzenesulfonic acid

Cat. No.: B089467
CAS No.: 138-36-3
M. Wt: 237.07 g/mol
InChI Key: PXACTUVBBMDKRW-UHFFFAOYSA-N
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Description

4-Bromobenzenesulfonic acid is a useful research compound. Its molecular formula is C6H5BrO3S and its molecular weight is 237.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXACTUVBBMDKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901732
Record name NoName_872
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URL https://comptox.epa.gov/dashboard/DTXSID70901732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79326-93-5
Record name 4-Bromobenzenesulfonic acid monohydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Spectral Data of 4-Bromobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectral data for 4-bromobenzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables, detailed experimental protocols, and logical workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the aromatic protons and carbons, respectively.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits a classic AA'BB' spin system for the para-substituted aromatic ring.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.65Doublet8.0H-2, H-6
7.85Doublet8.0H-3, H-5

Note: Data is based on typical values for para-substituted benzene (B151609) rings and may vary slightly based on solvent and experimental conditions.[1]

1.2. ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows four distinct signals for the aromatic carbons, reflecting the symmetry of the molecule.

Chemical Shift (δ) ppmAssignment
142.05C-1 (C-SO₃H)
127.95C-2, C-6
135.25C-3, C-5
139.25C-4 (C-Br)

Note: Data is based on reported values for this compound.[1]

1.3. Experimental Protocol for NMR Spectroscopy

A representative protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of Deuterium Oxide, D₂O, or DMSO-d₆). The choice of solvent is critical as the acidic proton of the sulfonic acid group may exchange with deuterons in D₂O, rendering it invisible in the ¹H NMR spectrum.

  • NMR Instrument : Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or higher.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans : 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Temperature : Maintain a constant temperature, typically 298 K.

    • Referencing : Reference the spectrum to the residual solvent peak or an internal standard like DSS.

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Referencing : Reference the spectrum to the solvent signal.

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

2.1. IR Spectral Data

The ATR-FTIR spectrum of solid this compound shows several key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (from water of hydration)
3100-3000MediumAromatic C-H stretch
~1600, ~1470Medium-StrongAromatic C=C stretching vibrations
1250-1120StrongAsymmetric SO₂ stretch
1050-1010StrongSymmetric SO₂ stretch
~1080StrongS-O stretch
~830StrongPara-disubstituted C-H out-of-plane bend
~740Medium-StrongC-S stretch
Below 700MediumC-Br stretch

Note: Peak positions are estimated from the ATR-IR spectrum and general IR correlation tables.[2][3][4][5][6]

2.2. Experimental Protocol for ATR-FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is suitable for analyzing solid samples directly.[7][8][9][10][11]

  • Instrument Preparation : Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol.

  • Background Scan : Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the air.

  • Sample Application : Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure : Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.

  • Data Acquisition : Collect the IR spectrum. The typical range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

  • Cleaning : After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Due to the non-volatile and ionic nature of this compound, soft ionization techniques like Electrospray Ionization (ESI) are more suitable than Electron Ionization (EI).

3.1. Mass Spectral Data (Predicted for ESI)

m/z (Negative Ion Mode)Ion FormulaDescription
234.88 / 236.88[C₆H₄⁷⁹BrO₃S]⁻ / [C₆H₄⁸¹BrO₃S]⁻Deprotonated molecular ion [M-H]⁻ (Isotopic pattern due to ⁷⁹Br and ⁸¹Br)
154.92 / 156.92[C₆H₄⁷⁹BrO]⁻ / [C₆H₄⁸¹BrO]⁻Loss of SO₂ from [M-H]⁻
80[SO₃]⁻Sulfonate group fragment

Note: The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) would result in two peaks of nearly equal intensity separated by 2 m/z units for all bromine-containing fragments.

3.2. Experimental Protocol for ESI-MS

  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with a small amount of a volatile base (e.g., ammonium (B1175870) hydroxide) to facilitate deprotonation for negative ion mode.

  • Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Infusion : Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • ESI Source Parameters :

    • Ionization Mode : Negative ion mode is preferred for detecting the deprotonated molecule [M-H]⁻.

    • Capillary Voltage : Typically set between -2.5 to -4.5 kV.

    • Nebulizing Gas : Nitrogen gas is used to assist in droplet formation.

    • Drying Gas : Heated nitrogen gas is used to evaporate the solvent from the droplets.

  • Mass Analysis : Scan a suitable m/z range (e.g., 50-500 Da) to detect the molecular ion and any fragment ions. For structural confirmation, tandem MS (MS/MS) can be performed by isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.[12][13][14][15][16]

Visualization of Analytical Logic

The following diagrams illustrate the relationships between the analytical techniques and the information they provide, as well as a general workflow for spectral analysis.

Caption: Relationship between spectroscopic methods and derived structural information.

Sample Sample Acquisition (this compound) Prep Sample Preparation (Dissolving/Pelletizing) Sample->Prep NMR_Acq NMR Data Acquisition (¹H and ¹³C) Prep->NMR_Acq IR_Acq IR Data Acquisition (ATR-FTIR) Prep->IR_Acq MS_Acq MS Data Acquisition (ESI-MS) Prep->MS_Acq Processing Data Processing (Fourier Transform, Calibration) NMR_Acq->Processing IR_Acq->Processing MS_Acq->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Structure Structure Elucidation / Confirmation Analysis->Structure

Caption: General experimental workflow for spectral analysis.

References

4-Bromobenzenesulfonic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 4-Bromobenzenesulfonic Acid

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the substance's hazards, properties, and the necessary precautions for its use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1] Adherence to the following GHS classifications is mandatory for ensuring personnel safety.

Table 1: GHS Hazard and Precautionary Statements

CategoryCodeDescription
GHS Classification Skin Corrosion (Category 1B)Causes severe skin burns and eye damage.[1]
Signal Word Danger
Hazard Statement H314Causes severe skin burns and eye damage.[1]
Precautionary Statements P260Do not breathe dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P310Immediately call a POISON CENTER or doctor/physician.[1]
P363Wash contaminated clothing before reuse.[1]
P405Store locked up.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Synonyms 4-bromo-benzenesulfonic acid; 4-Bromobenzenesulphonic acid; this compound monohydrate; 4-bromophenylsulfonic acid.[1]
CAS Number 138-36-3 (Anhydrous); 79326-93-5 (Monohydrate)[1]
Molecular Formula C₆H₅BrO₃S (Anhydrous); BrC₆H₄SO₃H · H₂O (Monohydrate)
Molecular Weight 237.07 g/mol (Anhydrous); 255.09 g/mol (Monohydrate)[2]
Appearance Beige powder solid.[3]
Melting Point 90-93 °C (for monohydrate).[4]
Odor Odorless.[3]
Solubility Soluble in water.[3] 492.9 g/L at 82.3 °C.[2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] However, based on its classification, it is a corrosive material.

  • Inhalation : May cause severe irritation of the respiratory tract with a sore throat, coughing, and shortness of breath.[5]

  • Skin Contact : Causes severe skin burns.[1][5]

  • Eye Contact : Causes serious eye damage.[1][5] Contact can lead to severe irritation, eye burns, chemical conjunctivitis, and corneal damage.[5]

  • Ingestion : May cause severe and permanent damage to the digestive tract, including burns and potential perforation.[5]

First Aid Measures

Immediate action is required in case of exposure. The following diagram outlines the appropriate first aid protocols.

FirstAidMeasures cluster_exposure Exposure Event cluster_general Immediate Actions cluster_routes Specific Exposure Routes Exposure Exposure to this compound Remove Remove victim from exposure Exposure->Remove Inhalation Inhalation: Move to fresh air. Give artificial respiration if not breathing. Exposure->Inhalation Skin Skin Contact: Immediately remove contaminated clothing. Flush skin with running water for at least 15 mins. Exposure->Skin Eyes Eye Contact: Immediately flush eyes with running water for at least 15 mins. Remove contact lenses if possible. Exposure->Eyes Ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. Exposure->Ingestion CallHelp Call a POISON CENTER or doctor immediately Remove->CallHelp SDS Show Safety Data Sheet to medical personnel CallHelp->SDS Inhalation->CallHelp Skin->CallHelp Eyes->CallHelp Ingestion->CallHelp

Caption: First aid workflow for exposure to this compound.

Fire-Fighting Measures

In the event of a fire involving this chemical, the following measures should be taken:

  • Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]

  • Specific Hazards : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1] Hazardous combustion products include carbon oxides, hydrogen bromide, and sulfur oxides.[1]

  • Protective Equipment : Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

Proper procedure must be followed in the event of a spill to prevent harm to personnel and the environment.

AccidentalRelease cluster_initial Initial Response cluster_contain Containment & Cleanup cluster_final Final Steps Spill Spill Detected Evacuate Evacuate unnecessary personnel Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove all sources of ignition Ventilate->Ignition PPE Wear appropriate PPE (see Section 9) Ignition->PPE Prevent Prevent further leak or spill if safe to do so PPE->Prevent Contain Contain spill with inert material (e.g., sand, earth) Prevent->Contain Collect Vacuum or sweep up material Contain->Collect Container Place in a suitable, closed disposal container Collect->Container Drains Do not let product enter drains or waterways Container->Drains Disposal Dispose of waste according to local regulations Drains->Disposal Clean Clean the affected area Disposal->Clean

Caption: Logical workflow for responding to an accidental release event.

Personal precautions include wearing protective equipment and keeping unprotected personnel away.[1] Environmental precautions involve preventing the product from entering drains, waterways, or soil.[1] For cleanup, vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable disposal container.[1]

Handling and Storage

  • Safe Handling : Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Use only with adequate ventilation and avoid breathing fumes or dust.[1] Minimize dust generation and accumulation.[1] Keep containers tightly closed when not in use.[1]

  • Storage Conditions : Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][3] Keep away from incompatible substances and sources of ignition.[1][3]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to minimize exposure.

  • Engineering Controls : Facilities should be equipped with an eyewash fountain.[1] Use adequate general and local exhaust ventilation to keep airborne concentrations low.[1]

  • Exposure Limits : Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this product.[1]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA regulations.[3][5] Faceshields are recommended.
Skin Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5]
Respiratory If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[3][5] Type P3 (EN 143) respirator cartridges are suggested.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[3] Do not let the product enter drains, other waterways, or soil.[1]

Experimental Protocols

The safety data sheets and technical documents reviewed for this guide do not contain detailed experimental protocols for toxicological or safety-related studies. The information provided is based on the GHS classification and general data for corrosive materials. Researchers should handle this substance with the precautions appropriate for a chemical with unknown long-term toxicological effects.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Bromobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-bromobenzenesulfonic acid, a key intermediate in the development of various pharmaceutical compounds. The document details established experimental protocols, presents quantitative data for process optimization, and includes visualizations to clarify the procedural workflows.

Synthesis of this compound via Electrophilic Aromatic Substitution

The primary method for synthesizing this compound is through the electrophilic aromatic substitution of bromobenzene (B47551). This reaction, known as sulfonation, introduces a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring. The bromine atom, being an ortho-, para-director, predominantly yields the para-substituted product, this compound, due to steric hindrance at the ortho positions.

Two common sulfonating agents for this transformation are fuming sulfuric acid (oleum) and a combination of concentrated sulfuric acid with a dehydrating agent like thionyl chloride. A modern and greener alternative involves the use of an ionic liquid, 1,3-disulfonic acid imidazolium (B1220033) chloride.

Experimental Protocol: Sulfonation using a Brønsted Acidic Ionic Liquid

This method offers high yield and regioselectivity under relatively mild conditions.

Reaction:

Bromobenzene reacts with 1,3-disulfonic acid imidazolium chloride in the presence of water at a controlled temperature to yield this compound.

Procedure:

  • To a 10 mL round-bottomed flask, add 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) (2 mmol, 0.513 g).

  • Add water (2 mmol, 0.036 g) and bromobenzene (2 mmol, 0.314 g).

  • Stir the reaction mixture at 50 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add dichloromethane (B109758) (CH₂Cl₂) (10 mL) to the reaction mixture and stir for 2 minutes.

  • Separate the organic layer. The product remains in the ionic liquid phase.

  • The product can be isolated and purified by short column chromatography.[1]

Quantitative Data:

ParameterValueReference
Yield 85%[1]
Reaction Temperature 50 °C[1]
Reaction Time Approximately 7 minutes[1]

Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Start: Combine Reactants reactants Bromobenzene 1,3-disulfonic acid imidazolium chloride Water start->reactants reaction Heat and Stir (50 °C) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Add CH₂Cl₂ and Separate Layers monitoring->workup Upon Completion isolation Isolate Product from Ionic Liquid Phase workup->isolation end End: Crude this compound isolation->end

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and residual catalyst. Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. Due to its high polarity, this compound is soluble in water.

Experimental Protocol: Recrystallization from Water

Principle:

This compound is significantly more soluble in hot water than in cold water. This property allows for its purification by dissolving the crude product in a minimum amount of hot water, followed by cooling to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor.

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of deionized water and heat the mixture to boiling with stirring to dissolve the solid completely.

  • If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Allow the hot, clear filtrate to cool slowly to room temperature to allow for the formation of large crystals.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Dry the crystals, for example, in a desiccator or a low-temperature oven, to obtain the pure this compound.

Quantitative Data:

G

References

An In-depth Technical Guide to the Reaction Mechanisms of 4-Bromobenzenesulfonic Acid with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms of 4-bromobenzenesulfonic acid with various electrophiles. The document details the theoretical basis for the reactivity and regioselectivity of this di-substituted benzene (B151609) derivative in key electrophilic aromatic substitution (EAS) reactions, including nitration, halogenation, and Friedel-Crafts reactions. While specific quantitative data and established experimental protocols for this compound are not extensively available in the cited literature, this guide extrapolates from well-understood principles of EAS on similarly substituted aromatic compounds to provide predicted outcomes and representative experimental methodologies.

Core Concepts: Directing Effects and Reactivity

This compound presents a classic case of competing directing effects in electrophilic aromatic substitution. The benzene ring is substituted with two groups of opposing electronic character:

  • Bromo Group (-Br): An ortho-, para-directing deactivator. The bromine atom is electronegative and withdraws electron density from the ring inductively, thus deactivating it. However, its lone pairs of electrons can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks the ortho or para positions.

  • Sulfonic Acid Group (-SO₃H): A meta-directing strong deactivator. This group is strongly electron-withdrawing through both inductive and resonance effects, significantly reducing the nucleophilicity and reactivity of the benzene ring.

The interplay of these two groups governs the position of incoming electrophiles. In cases of competing directing effects on a deactivated ring, the outcome can be a mixture of products, and harsher reaction conditions are often necessary. The ortho-, para-directing influence of the bromine atom and the meta-directing influence of the sulfonic acid group lead to the same positions for substitution (positions 2 and 6, ortho to bromine and meta to the sulfonic acid group).

Electrophilic Aromatic Substitution Reactions

Nitration

The nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and concentrated sulfuric acid.

Predicted Regioselectivity: The incoming nitro group is directed to the positions ortho to the bromine atom and meta to the sulfonic acid group. This leads to the formation of 4-bromo-2-nitrobenzenesulfonic acid as the major product. Due to steric hindrance from the bulky sulfonic acid group, substitution at the other ortho position to the bromine (position 3) is less likely.

Reaction Mechanism:

Caption: General mechanism for the nitration of this compound.

Table 1: Representative Quantitative Data for Nitration of Substituted Benzenes

Starting MaterialElectrophileProduct(s)Isomer Distribution (ortho:meta:para)Yield (%)Reference
Bromobenzene (B47551)NO₂⁺o-Nitrobromobenzene, p-Nitrobromobenzene38 : 1 : 61~95[1]
Benzenesulfonic acidNO₂⁺m-Nitrobenzenesulfonic acid-High[2]

Disclaimer: The data presented is for related compounds and serves as an estimation of the expected reactivity and selectivity.

Representative Experimental Protocol: Nitration of Bromobenzene [1]

  • Preparation of Nitrating Mixture: In a 50-mL Erlenmeyer flask, 4.0 mL of concentrated nitric acid is cooled in an ice-water bath. To this, 4.0 mL of concentrated sulfuric acid is added slowly with swirling.

  • Reaction: To the cooled nitrating mixture, 3.0 mL of bromobenzene is added in 0.5 mL portions over 5 minutes, ensuring the temperature does not rise excessively. The flask is swirled regularly.

  • Digestion: After the addition is complete, the mixture is warmed in a water bath at 50-60°C for 15 minutes with swirling.

  • Work-up: The reaction mixture is cooled on ice and then poured into 50 mL of cold water. The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

  • Purification: The crude product is purified by recrystallization from 95% ethanol (B145695) to yield the para and ortho isomers, which can be separated by fractional crystallization due to their different solubilities.

Halogenation

Halogenation introduces a halogen atom (e.g., -Br or -Cl) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile.

Predicted Regioselectivity: Similar to nitration, halogenation is expected to occur at the position ortho to the bromo group and meta to the sulfonic acid group, yielding 2,4-dibromobenzenesulfonic acid as the primary product.

Reaction Mechanism:

Regioselectivity_Logic Start This compound Substituents Identify Substituents: - Bromo (-Br) - Sulfonic Acid (-SO3H) Start->Substituents Bromo_Effect -Br is an ortho-, para-director (deactivating) Substituents->Bromo_Effect Sulfonic_Effect -SO3H is a meta-director (strongly deactivating) Substituents->Sulfonic_Effect Positions_Br Favored positions by -Br: C2, C6 (ortho) (C4 is blocked) Bromo_Effect->Positions_Br Positions_SO3H Favored positions by -SO3H: C2, C6 (meta) Sulfonic_Effect->Positions_SO3H Comparison Compare Directing Effects Positions_Br->Comparison Positions_SO3H->Comparison Outcome Both groups direct to the same positions: C2 and C6 Comparison->Outcome Reinforcing Effect

References

Solubility of 4-Bromobenzenesulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromobenzenesulfonic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from analogous compounds and provides a detailed, generalized experimental protocol for determining its solubility in various organic solvents.

Introduction

This compound is an organosulfur compound with the formula C₆H₅BrO₃S. It is a derivative of benzene (B151609) sulfonic acid with a bromine atom substituted at the para position. The presence of the polar sulfonic acid group and the nonpolar brominated aromatic ring gives the molecule amphiphilic characteristics, influencing its solubility in different media. Understanding the solubility of this compound in organic solvents is crucial for its application in organic synthesis, catalysis, and as an intermediate in the pharmaceutical and dye industries.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported, the solubility of structurally similar aromatic sulfonic acids, such as benzenesulfonic acid and p-toluenesulfonic acid, provides valuable insight.

  • Benzenesulfonic acid is described as being soluble in water and ethanol (B145695), and slightly soluble in benzene. It is noted to be insoluble in nonpolar solvents like diethyl ether.[1] Its solubility is attributed to the polar sulfonic acid group and the nonpolar benzene ring.[2]

  • p-Toluenesulfonic acid is a white, hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents.[3][4] It is soluble in ethanol and ether, and slightly soluble in hot benzene.[5]

Based on these analogs, it can be inferred that this compound is likely to exhibit good solubility in polar organic solvents and limited solubility in nonpolar organic solvents. A summary of the expected qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticMethanol, EthanolSolubleThe sulfonic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol.
Polar AproticAcetone, AcetonitrileSoluble to Moderately SolubleThe polarity of the solvent can interact with the polar sulfonic acid group.
NonpolarHexane, TolueneSparingly Soluble to InsolubleThe overall polarity of this compound is too high for significant interaction with nonpolar solvents.
EthersDiethyl EtherSlightly Soluble to Sparingly SolubleEthers have intermediate polarity and can engage in some hydrogen bonding.
HalogenatedDichloromethaneSlightly Soluble to Sparingly SolubleThe polarity is relatively low, limiting interaction with the highly polar sulfonic acid group.

Quantitative Solubility Data

A specific quantitative value for the water solubility of this compound monohydrate has been reported as 492.9 g/L at 82.3 °C.[6][7] However, to date, no peer-reviewed quantitative solubility data (e.g., in g/100 mL or mol/L at a specified temperature) for this compound in common organic solvents such as methanol, ethanol, acetone, or ethyl acetate (B1210297) has been found in publicly available literature. To obtain precise solubility values, experimental determination is necessary.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[8][9]

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Screw-cap vials or flasks

  • Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.45 µm)

  • Syringes

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a screw-cap vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or by using a rotary evaporator.

    • Once the solvent is completely removed, place the vial in a vacuum desiccator to cool to room temperature and to remove any residual solvent.

    • Weigh the vial containing the dry solid residue. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the vial with the residue minus the initial mass of the empty vial.

    • The mass of the solvent is the mass of the vial with the solution minus the final constant mass of the vial with the residue.

    • Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent at the experimental temperature is known).

    Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

experimental_workflow start Start step1 Add excess this compound to a known volume of organic solvent start->step1 step2 Equilibrate in a thermostatic shaker bath (24-72h) step1->step2 step3 Allow excess solid to settle step2->step3 step4 Withdraw supernatant with a syringe step3->step4 step5 Filter through a 0.45 µm syringe filter into a pre-weighed vial step4->step5 step6 Weigh the vial with the saturated solution step5->step6 step7 Evaporate the solvent step6->step7 step8 Dry the residue to a constant mass step7->step8 step9 Weigh the vial with the dry residue step8->step9 step10 Calculate solubility step9->step10 end_node End step10->end_node

References

An In-depth Technical Guide to 4-Bromobenzenesulfonic Acid: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromobenzenesulfonic acid, alongside detailed experimental protocols for its synthesis and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Physical and Chemical Properties

This compound is a halogenated aromatic sulfonic acid. It is commonly available as a monohydrate, which is a white to off-white crystalline solid. The presence of the sulfonic acid group imparts strong acidic properties and high polarity to the molecule.

Quantitative Data Summary

The key physical and chemical properties of this compound and its monohydrate are summarized in the table below for easy reference and comparison.

PropertyValue (Anhydrous)Value (Monohydrate)Citations
Molecular Formula C₆H₅BrO₃SC₆H₇BrO₄S[1][2][3]
Molecular Weight 237.07 g/mol 255.09 g/mol [1][2]
Melting Point Not specified90-93 °C[3]
Density Not specified1.846 g/cm³
Appearance Not specifiedWhite to light yellow solid[1]
Solubility Soluble in waterSoluble in water[1]
pKa Strong acidStrong acid[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic sulfonation of bromobenzene (B47551). The following protocol outlines a general yet detailed procedure for its preparation and subsequent purification.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the sulfonation of bromobenzene.

Materials:

  • Bromobenzene

  • Chlorosulfonic acid[4]

  • Crushed ice[4]

  • Round-bottom flask with mechanical stirrer[4]

  • Gas absorption trap[4]

  • Water bath[4]

  • Suction filtration apparatus[4]

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, carefully place chlorosulfonic acid. Cool the flask to approximately 12–15°C using a water bath.[4]

  • Addition of Bromobenzene: While stirring, gradually add bromobenzene to the chlorosulfonic acid over 15-20 minutes. It is crucial to maintain the reaction temperature at around 15°C. During this addition, hydrogen chloride gas will be evolved and should be neutralized in the gas trap.[4]

  • Reaction Completion: After the complete addition of bromobenzene, continue to stir the mixture at room temperature for an additional 2 hours. Following this, heat the reaction mixture to 60°C for two hours to ensure the reaction goes to completion.[4]

  • Work-up: Carefully and slowly pour the cooled, syrupy reaction mixture into a beaker containing crushed ice with constant stirring. This step should be performed in a well-ventilated fume hood.[4]

  • Isolation of Crude Product: The crude 4-bromobenzenesulfonyl chloride will precipitate as a solid. Collect the solid by suction filtration and wash it thoroughly with cold water.[4]

  • Hydrolysis to Sulfonic Acid: The resulting 4-bromobenzenesulfonyl chloride can be hydrolyzed to this compound by heating with water.

Experimental Protocol: Purification by Recrystallization

Objective: To purify the crude this compound.

Materials:

  • Crude this compound

  • Ethanol-water mixture (or other suitable solvent)[5]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Suction filtration apparatus[5]

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent system, such as an ethanol-water mixture. Heat the mixture to dissolve the solid completely.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath.[6]

  • Isolation of Pure Crystals: Collect the purified crystals by suction filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals, for example in a desiccator, to remove any residual solvent.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized this compound.

¹H and ¹³C NMR Spectroscopy

The proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to show two doublets in the aromatic region (typically between 7.0 and 8.0 ppm). These correspond to the two sets of chemically non-equivalent aromatic protons. The protons ortho to the sulfonic acid group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the bromine atom. The coupling between these adjacent protons will result in a doublet splitting pattern for each signal.

  • ¹³C NMR: The ¹³C NMR spectrum will exhibit four signals in the aromatic region, corresponding to the four chemically distinct carbon atoms in the benzene (B151609) ring. The carbon atom attached to the sulfonic acid group (ipso-carbon) will be significantly deshielded. The carbon atom bonded to the bromine atom will also show a characteristic chemical shift. The other two aromatic carbons will have distinct signals based on their position relative to the two substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for this compound monohydrate include:

  • O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the sulfonic acid group and the water of hydration.[7]

  • S=O Stretch: Strong and sharp absorption bands around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.[7]

  • C=C Aromatic Stretch: Absorption bands in the region of 1600-1450 cm⁻¹ are indicative of the C=C stretching vibrations within the aromatic ring.

  • S-O Stretch: A peak around 900-700 cm⁻¹ can be attributed to the S-O single bond stretching vibration.

  • C-Br Stretch: A band in the lower frequency region, typically around 700-500 cm⁻¹, corresponds to the C-Br stretching vibration.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the sulfonic acid group and the bromo substituent on the aromatic ring.

  • Acidity: The sulfonic acid group is highly acidic, readily donating its proton in aqueous solutions.

  • Reactions of the Sulfonic Acid Group: The sulfonic acid group can be converted into various derivatives. For example, it can react with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the corresponding sulfonyl chloride (4-bromobenzenesulfonyl chloride). This sulfonyl chloride is a versatile intermediate for the synthesis of sulfonamides and sulfonate esters.

  • Electrophilic Aromatic Substitution: The sulfonic acid group is a deactivating, meta-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The outcome of further electrophilic substitution reactions will depend on the reaction conditions and the nature of the electrophile.

  • Nucleophilic Aromatic Substitution: The aromatic ring of this compound is not highly activated towards nucleophilic aromatic substitution. However, under forcing conditions or with strong nucleophiles, substitution of the bromine atom may occur.

  • Desulfonation: The sulfonation of aromatic rings is a reversible process. Heating this compound in the presence of a dilute acid can lead to the removal of the sulfonic acid group, a reaction known as desulfonation.[8][9]

Biological Activity and Research Applications

While there is limited specific information on the signaling pathways directly involving this compound, aryl sulfonic acids and their derivatives, particularly sulfonamides, are known to exhibit a wide range of biological activities.[1] Sulfonamides are a well-established class of antibacterial agents. For drug development professionals, this compound can serve as a key building block for the synthesis of novel sulfonamide and sulfonate ester derivatives for biological screening.

General Workflow for Biological Activity Screening

For researchers interested in exploring the potential biological activity of this compound or its derivatives, a general workflow can be followed. This workflow is a logical progression from initial screening to more detailed mechanistic studies.

biological_activity_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Lead Optimization cluster_mechanistic Mechanism of Action Studies compound Test Compound (e.g., this compound derivative) primary_screening High-Throughput Screening (HTS) - Target-based assays - Phenotypic assays compound->primary_screening Introduction to assays hit_id Hit Identification primary_screening->hit_id Data analysis dose_response Dose-Response Studies (IC50/EC50 determination) hit_id->dose_response Confirmation sar Structure-Activity Relationship (SAR) - Synthesis of analogs dose_response->sar Iterative process lead_compound Lead Compound Selection sar->lead_compound Selection based on potency & properties moa Target Identification & Validation - 'Omics' approaches - Biochemical assays lead_compound->moa Further investigation in_vivo In Vivo Efficacy & Toxicity Studies moa->in_vivo Animal model testing candidate Preclinical Candidate in_vivo->candidate Final selection

Caption: A generalized workflow for the screening and development of biologically active compounds.

Conclusion

This compound is a valuable and versatile chemical compound with applications in organic synthesis and as a potential precursor for biologically active molecules. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and purification. The included spectroscopic data and discussion of its reactivity will be beneficial for researchers in confirming its identity and exploring its synthetic utility. The proposed workflow for biological activity screening offers a strategic approach for scientists in the field of drug discovery and development.

References

A Comprehensive Technical Guide to 4-Bromobenzenesulfonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Bromobenzenesulfonic acid is an organosulfur compound that serves as a vital intermediate and building block in a multitude of synthetic processes within the chemical, pharmaceutical, and materials science industries. Its bifunctional nature, possessing both a sulfonic acid group and a bromo-substituted aromatic ring, allows for diverse chemical transformations. This technical guide provides an in-depth overview of this compound, its properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is commercially available in both anhydrous and monohydrate forms. The presence of a water molecule in the monohydrate form alters its molecular weight and CAS number. The key physicochemical data for both forms are summarized below for clear comparison.

PropertyThis compound (Anhydrous)This compound monohydrate
CAS Number 138-36-3[1][2][3]79326-93-5
Molecular Formula C₆H₅BrO₃S[1][4]C₆H₅BrO₃S · H₂O or C₆H₇BrO₄S
Molecular Weight 237.07 g/mol [1][4]255.09 g/mol
Appearance White to light yellow solid[1]White to off-white crystalline solid
Melting Point 90-93 °C (literature values often refer to the monohydrate)[2]90-93 °C
Water Solubility Soluble[1]Partially soluble
Acidity (pKa) -0.83 ± 0.50 (Predicted)[2]Not available
Density 1.846 g/cm³ (Predicted)[2]Not available

Synthesis and Reactivity

This compound is typically synthesized via the electrophilic aromatic sulfonation of bromobenzene (B47551). This reaction involves the treatment of bromobenzene with a sulfonating agent, such as concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). The bromine atom is an ortho-, para-directing deactivator, leading to the formation of the para-substituted product as the major isomer due to steric hindrance at the ortho positions.

The sulfonic acid group is strongly acidic and water-soluble, while the brominated ring provides a reactive handle for a variety of organic transformations, most notably nucleophilic aromatic substitution and cross-coupling reactions. The sulfonic acid moiety can also be converted to other functional groups, such as sulfonyl chlorides and sulfonamides, which are pivotal in medicinal chemistry.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the laboratory-scale synthesis of this compound from bromobenzene.

Materials:

  • Bromobenzene

  • Concentrated sulfuric acid (98%)

  • Fuming sulfuric acid (oleum, 20% SO₃)

  • Sodium chloride

  • Ice

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition of Reactants: To the flask, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath and slowly add 25 mL of bromobenzene with continuous stirring.

  • Sulfonation: While maintaining the temperature below 20°C, slowly add 25 mL of fuming sulfuric acid (20% oleum) to the reaction mixture. After the addition is complete, remove the ice bath and heat the mixture to 100°C using a heating mantle. Maintain this temperature for 2 hours with constant stirring.

  • Quenching and Precipitation: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of 200 g of ice and 100 mL of distilled water. Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring.

  • Salting Out: To the resulting solution, add sodium chloride in portions until the solution is saturated to precipitate the sodium salt of this compound.

  • Isolation of the Sodium Salt: Collect the precipitated sodium 4-bromobenzenesulfonate (B403753) by vacuum filtration using a Büchner funnel. Wash the solid with a saturated sodium chloride solution.

  • Conversion to Free Acid: To convert the sodium salt to the free sulfonic acid, dissolve the salt in a minimal amount of hot water and add concentrated hydrochloric acid until the solution is strongly acidic.

  • Crystallization and Drying: Cool the acidic solution in an ice bath to crystallize the this compound. Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

Safety Precautions: This procedure involves the use of corrosive and fuming acids. It is imperative to perform the experiment in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Applications in Research and Drug Development

This compound and its derivatives are valuable tools in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a key starting material for the synthesis of various drugs. The sulfonamide group, readily prepared from the corresponding sulfonyl chloride, is a well-established pharmacophore found in numerous antibacterial agents, diuretics, and hypoglycemic drugs.[5]

  • Scaffold for Drug Discovery: The bromobenzenesulfonamide core is a versatile scaffold for developing new therapeutic agents. Structural analogues have shown a wide range of biological activities, including anticancer and enzyme inhibitory properties.[5]

  • Reagent in Organic Synthesis: The sulfonic acid can be converted to 4-bromobenzenesulfonyl chloride, a widely used reagent for the protection of alcohols and amines and for the synthesis of sulfonamides and sulfonate esters.[6][7] Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.[7]

  • Linker and Spacer: In more complex synthetic strategies, it can be used as a linker to connect different molecular fragments.[8]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

experimental_workflow start Start: Bromobenzene & Sulfonating Agent reaction Electrophilic Aromatic Sulfonation start->reaction 1. Reaction workup Aqueous Workup & Precipitation reaction->workup 2. Isolation product 4-Bromobenzenesulfonic Acid workup->product 3. Purification derivative Conversion to 4-Bromobenzenesulfonyl Chloride product->derivative 4. Derivatization end_product Synthesis of Sulfonamides & Sulfonate Esters derivative->end_product 5. Application

Caption: A simplified workflow for the synthesis and application of this compound.

logical_relationship BBSA This compound BBSC 4-Bromobenzenesulfonyl Chloride BBSA->BBSC Derivatization sulfonamides Sulfonamides BBSC->sulfonamides Reaction with Amines sulfonate_esters Sulfonate Esters BBSC->sulfonate_esters Reaction with Alcohols drug_candidates Potential Drug Candidates sulfonamides->drug_candidates sulfonate_esters->drug_candidates biological_activity Biological Activity (e.g., Anticancer, Antimicrobial) drug_candidates->biological_activity Screening

Caption: The role of this compound derivatives in drug discovery.

References

Unveiling the Story of 4-Bromobenzenesulfonic Acid: A Journey Through its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the discovery and history of 4-bromobenzenesulfonic acid, a key intermediate in organic synthesis. From its early roots in 19th-century aromatic chemistry to its modern applications, this guide provides a comprehensive overview for the scientific community. We explore the foundational principles of its synthesis, detail experimental protocols, and present key data in a clear, accessible format.

A Historical Perspective: The Dawn of Aromatic Sulfonation

The story of this compound is intrinsically linked to the broader history of aromatic sulfonation, a cornerstone of organic chemistry that flourished in the 19th century, largely driven by the burgeoning dye industry. While pinpointing a single, definitive "discovery" of this compound is challenging, its emergence is a logical consequence of the systematic investigation of benzene (B151609) and its derivatives during this period.

Early investigations into the action of sulfuric acid on aromatic compounds laid the groundwork. The sulfonation of bromobenzene, the direct precursor to this compound, was a natural progression as chemists explored the reactivity of substituted benzene rings. The primary method for its synthesis, electrophilic aromatic substitution, directs the incoming sulfo group to the para position relative to the bromine atom, making this compound the major product.

Key historical sulfonation methods that paved the way for the synthesis of such compounds include:

  • The Piria Reaction (1851): While not directly used for this compound, this reaction demonstrated the sulfonation of nitroaromatics, expanding the scope of sulfonation chemistry.

  • The Tyrer Sulfonation Process (1917): This industrial process for the sulfonation of benzene highlights the commercial importance of sulfonic acids and the ongoing refinement of sulfonation techniques in the early 20th century.

Although a specific individual is not singularly credited with the first synthesis in the readily available literature, the preparation and characterization of this compound would have been a subject of study in the latter half of the 19th century in German chemical laboratories, with publications likely appearing in journals such as Berichte der deutschen chemischen Gesellschaft or Annalen der Chemie und Pharmacie. The German nomenclature for the compound is p-Brombenzolsulfonsäure.

Physicochemical Properties and Characterization

This compound is typically encountered as a monohydrate. Below is a summary of its key physical and chemical properties.

PropertyValueCitations
Molecular Formula C₆H₅BrO₃S[1]
Molecular Weight 237.07 g/mol (anhydrous)[1]
Melting Point 115-118 °C (monohydrate)[2]
Density 1.94 g/mL[2]
Appearance White to off-white crystalline solid

The Synthesis of this compound: From Benchtop to Industrial Scale

The primary route for the synthesis of this compound is the direct sulfonation of bromobenzene. This electrophilic aromatic substitution reaction is typically carried out using concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid).

Reaction Pathway

The synthesis follows a well-established electrophilic aromatic substitution mechanism. The bromine atom on the benzene ring is an ortho-, para-directing deactivator. Due to steric hindrance at the ortho position, the sulfonation reaction overwhelmingly favors the para position.

logical_relationship Benzene Benzene Bromobenzene Bromobenzene Benzene->Bromobenzene Bromination (Br₂, FeBr₃) Intermediate Arenium Ion Intermediate Bromobenzene->Intermediate Sulfonation Sulfonating_Agent Sulfonating Agent (H₂SO₄/SO₃) Sulfonating_Agent->Intermediate Product This compound Intermediate->Product Deprotonation Ortho_Isomer 2-Bromobenzenesulfonic Acid (minor product) Intermediate->Ortho_Isomer Deprotonation (minor pathway)

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol is a generalized procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Bromobenzene

  • Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

  • Sodium chloride

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add bromobenzene.

  • Sulfonation: Slowly and with stirring, add an excess of concentrated sulfuric acid or oleum to the bromobenzene. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is poured into a beaker of cold water or a saturated sodium chloride solution. This step is crucial for the precipitation of the sodium salt of this compound, which is less soluble in the salt solution.

  • Isolation: The precipitated product is collected by vacuum filtration using a Buchner funnel and washed with a small amount of cold water or saturated sodium chloride solution to remove excess acid and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from water or an appropriate solvent system.

  • Acidification: To obtain the free sulfonic acid, the purified sodium salt is dissolved in a minimal amount of hot water and acidified with a strong acid (e.g., HCl), followed by cooling to induce crystallization.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A 1. Add Bromobenzene to Flask B 2. Slowly Add Sulfonating Agent A->B C 3. Heat under Reflux B->C D 4. Cool and Pour into Brine C->D E 5. Filter Precipitate D->E F 6. Wash with Cold Brine E->F G 7. Recrystallize Sodium Salt F->G H 8. Acidify to get Free Acid G->H I 9. Isolate Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Modern Synthetic Methods and Applications

While the fundamental principle of direct sulfonation remains the same, modern methods often employ milder and more selective sulfonating agents to improve yields and reduce the formation of byproducts. This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its functional groups, the sulfonic acid and the bromo group, allow for a variety of subsequent chemical transformations.

Conclusion

This compound, a product of the rich history of 19th-century aromatic chemistry, continues to be a relevant and important molecule in modern organic synthesis. Its discovery, driven by the systematic exploration of electrophilic aromatic substitution, and the refinement of its synthesis over the past century, underscore the enduring legacy of foundational organic chemistry. This guide provides researchers and professionals with a concise yet comprehensive understanding of this key chemical intermediate.

References

Theoretical Studies on the Molecular Structure of 4-Bromobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromobenzenesulfonic acid (C₆H₅BrO₃S) is an organosulfur compound of significant interest in organic synthesis, serving as a reagent and intermediate in the manufacturing of pharmaceuticals, dyes, and other specialty chemicals.[1][2] Understanding its molecular structure and properties at an atomic level is crucial for predicting its reactivity, stability, and interaction with other molecules. Theoretical and computational chemistry provide powerful tools to elucidate these characteristics. This technical guide details the theoretical approaches used to study the structure of this compound, focusing on geometry optimization, vibrational analysis, and the computational methodologies employed.

Molecular Geometry and Optimization

The foundational step in the theoretical study of a molecule is to determine its most stable three-dimensional arrangement of atoms, known as the equilibrium geometry.[3] This is achieved through a process called geometry optimization, where computational algorithms adjust atomic positions to find the configuration with the lowest possible energy on the potential energy surface.[3][4]

For this compound, the structure consists of a benzene (B151609) ring substituted with a bromine atom and a sulfonic acid group (-SO₃H). The SMILES representation of the molecule is OS(=O)(=O)c1ccc(Br)cc1.[1][5]

cluster_input Setup cluster_calc Calculation cluster_output Analysis A Initial Structure (e.g., from SMILES) B Select Method (e.g., DFT/B3LYP) A->B C Select Basis Set (e.g., 6-311G(d,p)) B->C D Geometry Optimization C->D E Vibrational Frequency Calculation D->E F Optimized Geometry (Bond Lengths, Angles) E->F G Predicted Spectra (IR, Raman) E->G H Electronic Properties (HOMO/LUMO, MEP) E->H cluster_geom Geometric Properties cluster_vib Vibrational Properties cluster_elec Electronic Properties Opt Optimized Molecular Structure BondLengths Bond Lengths Opt->BondLengths BondAngles Bond Angles Opt->BondAngles Dihedrals Dihedral Angles Opt->Dihedrals IR IR Spectrum Opt->IR Raman Raman Spectrum Opt->Raman MEP MEP Map Opt->MEP HOMO HOMO/LUMO Analysis Opt->HOMO

References

A Comprehensive Technical Guide to 4-Bromobenzenesulfonic Acid: Monohydrate vs. Anhydrous Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the monohydrate and anhydrous forms of 4-bromobenzenesulfonic acid. This compound is a valuable reagent and catalyst in organic synthesis, particularly in the pharmaceutical industry. Understanding the distinct properties and handling requirements of both forms is crucial for reproducible and successful experimental outcomes.

Core Physicochemical Properties

The physical and chemical properties of this compound are significantly influenced by the presence of a water molecule in its crystal lattice. The following table summarizes the key quantitative data for both the monohydrate and anhydrous forms.

PropertyThis compound MonohydrateThis compound Anhydrous
CAS Number 138-36-3[1][2]138-36-3 (for the parent acid)
Molecular Formula C₆H₇BrO₄SC₆H₅BrO₃S
Molecular Weight 255.09 g/mol [3]237.07 g/mol
Appearance White to off-white crystalline powderWhite crystalline solid
Melting Point 90-93 °C (lit.)[2]Higher than the monohydrate; requires experimental determination. Anhydrous compounds typically have higher melting points than their hydrated counterparts.
Density 1.846 g/cm³[2]Not experimentally determined; expected to be slightly higher than the monohydrate.
Solubility Soluble in water.[2]Soluble in water.

Experimental Protocols

Conversion of Monohydrate to Anhydrous Form (Azeotropic Distillation)

This protocol describes the removal of water from this compound monohydrate using azeotropic distillation with toluene (B28343).

Materials:

  • This compound monohydrate

  • Toluene (anhydrous)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Place a known amount of this compound monohydrate into the round-bottom flask.

  • Add a sufficient volume of toluene to fully suspend the solid.

  • Set up the Dean-Stark apparatus with the condenser.

  • Heat the mixture to reflux with vigorous stirring.

  • Water will be removed from the sulfonic acid and will collect in the side arm of the Dean-Stark apparatus as an azeotrope with toluene.

  • Continue the distillation until no more water is collected in the side arm.

  • Allow the mixture to cool to room temperature.

  • The anhydrous this compound can be isolated by filtration or by removing the toluene under reduced pressure.

  • Store the anhydrous product in a desiccator over a strong drying agent (e.g., P₂O₅) to prevent rehydration.

Determination of Water Content by Karl Fischer Titration

This protocol outlines the determination of water content to confirm the conversion to the anhydrous form or to quantify the water content in the monohydrate.

Materials:

  • Karl Fischer titrator

  • Karl Fischer reagent (e.g., CombiTitrant)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Sample of this compound (monohydrate or anhydrous)

  • Syringe or other suitable sample introduction device

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Add the anhydrous solvent to the titration vessel and titrate to a stable, dry endpoint to eliminate any residual water in the solvent.

  • Accurately weigh a sample of the this compound.

  • Quickly introduce the sample into the titration vessel.

  • Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted.

  • The instrument will automatically determine the endpoint and calculate the water content of the sample.

  • For sulfonic acids, which are strong acids, buffering the KF solution may be necessary to maintain an optimal pH range for the reaction.

Spectroscopic Differentiation of Monohydrate and Anhydrous Forms

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Monohydrate: The FTIR spectrum of the monohydrate will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of water molecules.

  • Anhydrous: The FTIR spectrum of the anhydrous form will lack this broad O-H stretching band, indicating the absence of water of hydration.

Raman Spectroscopy:

  • Similar to FTIR, Raman spectroscopy can be used to detect the presence of water. The O-H stretching region in the Raman spectrum can differentiate between the hydrated and anhydrous forms. The complete dissociation of the sulfonic acid group can also be studied, which is influenced by the degree of hydration.[4]

Visualizations

Experimental_Workflow_for_Dehydration cluster_start Starting Material cluster_process Dehydration Process cluster_isolation Isolation cluster_product Product cluster_analysis Characterization start This compound Monohydrate process Azeotropic Distillation with Toluene start->process Heat isolation Filtration / Evaporation process->isolation Cool product Anhydrous This compound isolation->product Dry analysis Karl Fischer Titration FTIR/Raman Spectroscopy product->analysis Confirm Anhydrous State

Caption: Experimental workflow for the dehydration of this compound monohydrate.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products RCOOH Carboxylic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen RCOOH->Protonation ROH Alcohol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol ROH->Nucleophilic_Attack H+ This compound (Catalyst, H+ Source) H+->Protonation Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water (H₂O) Elimination->Water Ester Ester (R-COOR') Deprotonation->Ester H+_regen Catalyst Regenerated (H+) Deprotonation->H+_regen

Caption: Catalytic role of this compound in Fischer esterification.

Applications in Drug Development and Synthesis

Both the monohydrate and anhydrous forms of this compound serve as potent Brønsted acid catalysts in a variety of organic transformations crucial for drug development. These include:

  • Esterification: Catalyzing the formation of esters from carboxylic acids and alcohols (Fischer esterification).

  • Friedel-Crafts Reactions: Acting as a catalyst for the alkylation and acylation of aromatic rings, a fundamental C-C bond-forming reaction in the synthesis of many pharmaceutical intermediates.

  • Protecting Group Chemistry: Used in the introduction and removal of acid-labile protecting groups.

The choice between the monohydrate and anhydrous form depends on the specific reaction requirements. For reactions sensitive to water, the use of the anhydrous form is essential to prevent side reactions and ensure high yields. The monohydrate can often be used in reactions where the presence of a small amount of water is tolerated or where water is a byproduct.

Stability and Storage

  • This compound Monohydrate: This form is relatively stable under ambient conditions. However, it is hygroscopic and should be stored in a tightly sealed container to prevent absorption of additional moisture from the atmosphere.

  • This compound Anhydrous: The anhydrous form is highly hygroscopic and will readily absorb atmospheric moisture to revert to the monohydrate. It must be stored in a desiccator over a strong drying agent, such as phosphorus pentoxide (P₂O₅), under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The monohydrate and anhydrous forms of this compound, while chemically similar, exhibit key differences in their physical properties and handling requirements. For researchers and professionals in drug development, a thorough understanding of these differences is paramount for the successful design and execution of synthetic routes. The protocols and data presented in this guide offer a foundational resource for the effective utilization of both forms of this important chemical compound.

References

Methodological & Application

Application Notes: 4-Bromobenzenesulfonic Acid as a Catalyst in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esterification is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, fragrances, polymers, and other fine chemicals. The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, remains one of the most fundamental and widely used methods for ester synthesis. The choice of acid catalyst is crucial for the reaction's efficiency, influencing reaction rates and yields. While mineral acids like sulfuric acid are effective, they can be highly corrosive and lead to side reactions.

Organic sulfonic acids, such as 4-bromobenzenesulfonic acid, have emerged as highly effective and more manageable alternatives. This compound is a strong organic acid that acts as an excellent catalyst for esterification. Its high acidity, comparable to other arylsulfonic acids like p-toluenesulfonic acid, ensures efficient protonation of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. Being a solid, it is often easier to handle and measure than liquid acids. These application notes provide a comprehensive overview, experimental protocols, and performance data for the use of this compound as a catalyst in esterification reactions.

Data Presentation

Carboxylic AcidAlcoholCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Benzoic AcidMethanol5Methanol (excess)Reflux6>95
Acetic Acidn-Butanol2TolueneReflux (Dean-Stark)492
Stearic AcidEthanol3Ethanol (excess)Reflux890
Phenylacetic AcidIsopropanol5TolueneReflux (Dean-Stark)788
Adipic AcidEthanol10Ethanol (excess)Reflux1285 (diethyl adipate)

Experimental Protocols

Below are detailed protocols for the esterification of a generic carboxylic acid with an alcohol using this compound as the catalyst.

Method 1: Using Excess Alcohol as Solvent

This method is suitable when the alcohol is inexpensive and has a convenient boiling point to serve as the reaction solvent.

  • Materials:

    • Carboxylic acid (1.0 eq)

    • Alcohol (10-20 eq)

    • This compound (0.02-0.05 eq)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

    • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and the alcohol.

    • Stir the mixture until the carboxylic acid is fully dissolved.

    • Add the this compound to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by distillation or column chromatography if necessary.

Method 2: Using a Dean-Stark Apparatus to Remove Water

This method is preferred when the alcohol is not used in large excess or to drive the equilibrium towards the product by removing the water byproduct.

  • Materials:

    • Carboxylic acid (1.0 eq)

    • Alcohol (1.2-1.5 eq)

    • This compound (0.02-0.05 eq)

    • A non-polar solvent that forms an azeotrope with water (e.g., toluene, cyclohexane)

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, the alcohol, and the azeotroping solvent (e.g., toluene).

    • Add the this compound to the mixture.

    • Set up the Dean-Stark apparatus with a reflux condenser.

    • Heat the reaction mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the solvent returns to the reaction flask.

    • Continue the reaction until no more water is collected in the trap.

    • Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by distillation or column chromatography if necessary.

Mandatory Visualizations

Fischer_Esterification_Mechanism Carboxylic_Acid Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H⁺ (from Catalyst) Alcohol Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Catalyst This compound (H⁺) Protonated_Carbonyl->Carboxylic_Acid - H⁺ Protonated_Carbonyl->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Protonated_Ester->Ester - H⁺ (regenerates Catalyst) Ester->Protonated_Ester + H⁺ Water Water

Caption: Mechanism of Fischer-Speier Esterification.

Esterification_Workflow Start Start Setup Combine Carboxylic Acid, Alcohol, and Solvent Start->Setup Add_Catalyst Add this compound Setup->Add_Catalyst Heat Heat to Reflux (with Dean-Stark if applicable) Add_Catalyst->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Monitor->Heat Incomplete Workup Work-up: - Cool - Quench/Neutralize - Extract Monitor->Workup Complete Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify Product Pure Ester Purify->Product

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Bromobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various heterocyclic compounds, leveraging 4-bromobenzenesulfonic acid as a catalyst. While direct literature specifically citing this compound is emerging, its structural and chemical similarity to other widely used sulfonic acid catalysts, such as p-toluenesulfonic acid (p-TSA) and camphorsulfonic acid (CSA), allows for the confident adaptation of established protocols. This compound is a strong, organic-soluble acid catalyst that can be effectively utilized in a variety of condensation reactions to afford valuable heterocyclic scaffolds.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of quinoxalines can be efficiently catalyzed by this compound through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. The acid catalyst activates the carbonyl group, facilitating the nucleophilic attack by the diamine and subsequent cyclization.

Experimental Protocol: General Procedure for the Synthesis of Quinoxaline Derivatives

A solution of a 1,2-dicarbonyl compound (1 mmol) and a 1,2-diamine (1 mmol) in ethanol (B145695) (5 mL) is stirred in the presence of a catalytic amount of this compound (10-20 mol%) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, cold water (5 mL) is added to the reaction mixture, and stirring is continued until a solid precipitate forms. The resulting solid is filtered, washed with water, and dried. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Table 1: Synthesis of Quinoxaline Derivatives Catalyzed by Sulfonic Acids

Entry1,2-Diamine1,2-Dicarbonyl CompoundCatalyst (mol%)Time (h)Yield (%)
1o-Phenylenediamine (B120857)BenzilCSA (20)295
24-Methyl-1,2-phenylenediamineBenzilCSA (20)2.592
34-Chloro-1,2-phenylenediamineBenzilCSA (20)390
4o-PhenylenediamineAcenaphthoquinoneCSA (20)1.594
5o-PhenylenediaminePhenanthrenequinoneCSA (20)192

Data is based on analogous reactions using camphorsulfonic acid (CSA) and is expected to be comparable for this compound.[1][2][3][4][5]

Quinoxaline_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Diamine 1,2-Diamine Stirring Stirring at RT Diamine->Stirring Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Stirring Catalyst This compound (Catalyst) Catalyst->Stirring Solvent Ethanol (Solvent) Solvent->Stirring Quench Quench with Water Stirring->Quench Reaction Completion (TLC) Filter Filtration Quench->Filter Recrystallize Recrystallization Filter->Recrystallize Product Quinoxaline Product Recrystallize->Product

General workflow for the synthesis of quinoxalines.

Synthesis of Benzimidazoles

Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications. The synthesis of benzimidazoles can be achieved through the condensation of o-phenylenediamines with aldehydes, a reaction that is effectively catalyzed by this compound. The catalyst facilitates the formation of the Schiff base intermediate and subsequent cyclization.

Experimental Protocol: General Procedure for the Synthesis of Benzimidazole (B57391) Derivatives

A mixture of an o-phenylenediamine derivative (1 mmol), an aldehyde (1 mmol), and this compound (5 mol%) in water (10 mL) is stirred in a round-bottomed flask at room temperature for approximately 30 minutes.[6] The reaction is monitored by TLC. After completion, the reaction mixture is added dropwise with vigorous stirring into a solution of sodium carbonate (0.1 mmol) in water (20 mL). If a solid precipitates, it is collected by filtration, washed with water, and dried to afford the pure benzimidazole product.[6]

Table 2: Synthesis of Benzimidazole Derivatives Catalyzed by Boron Sulfonic Acid

Entryo-PhenylenediamineAldehydeTime (min)Yield (%)
1o-PhenylenediamineBenzaldehyde3095
2o-Phenylenediamine4-Chlorobenzaldehyde3098
3o-Phenylenediamine4-Methylbenzaldehyde3594
4o-Phenylenediamine4-Nitrobenzaldehyde4092
54-Methyl-1,2-phenylenediamineBenzaldehyde3096

Data is based on analogous reactions using boron sulfonic acid (BSA) and is expected to be comparable for this compound.[6]

Benzimidazole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Diamine o-Phenylenediamine Stirring Stirring at RT Diamine->Stirring Aldehyde Aldehyde Aldehyde->Stirring Catalyst This compound (Catalyst) Catalyst->Stirring Solvent Water (Solvent) Solvent->Stirring Neutralize Neutralize with Na2CO3 Stirring->Neutralize Reaction Completion (TLC) Precipitate Precipitation Neutralize->Precipitate Filter Filtration Precipitate->Filter Product Benzimidazole Product Filter->Product

General workflow for the synthesis of benzimidazoles.

Proposed Synthesis of Pyrimidines

Pyrimidines are fundamental heterocyclic structures found in nucleic acids and a plethora of bioactive molecules. While direct catalysis by sulfonic acids for many common pyrimidine (B1678525) syntheses is less documented in the provided literature, acid catalysis is a cornerstone of many condensation reactions that form the pyrimidine ring. This compound can be proposed as an effective catalyst for reactions such as the Biginelli reaction or similar multicomponent reactions for the synthesis of dihydropyrimidines and their derivatives.

Proposed Experimental Protocol: One-Pot Synthesis of Dihydropyrimidines

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea (B33335) or thiourea (B124793) (1.2 mmol), and a catalytic amount of this compound (10 mol%) in a suitable solvent (e.g., ethanol or acetonitrile) is refluxed for 2-4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then triturated with cold water or a mixture of ethyl acetate (B1210297) and hexane (B92381) to induce crystallization. The resulting solid is collected by filtration, washed, and dried to yield the dihydropyrimidine (B8664642) product.

Table 3: Representative Data for Acid-Catalyzed Dihydropyrimidine Synthesis

EntryAldehydeβ-KetoesterN-SourceCatalystTime (h)Yield (%)
1BenzaldehydeEthyl AcetoacetateUreaVarious Acids385-95
24-ChlorobenzaldehydeEthyl AcetoacetateUreaVarious Acids2.590-98
34-MethoxybenzaldehydeMethyl AcetoacetateThioureaVarious Acids480-92
4HeptanalEthyl BenzoylacetateUreaVarious Acids3.575-88

This data is generalized from various acid-catalyzed Biginelli reactions and represents expected outcomes for catalysis by this compound.

Mechanism of Action: The Role of the Acid Catalyst

In the synthesis of these heterocyclic compounds, this compound acts as a Brønsted acid catalyst. The general mechanism involves the protonation of a carbonyl group on one of the reactants (e.g., the aldehyde or dicarbonyl compound). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine functionality of the other reactant. This initial step is followed by a series of intramolecular condensation and dehydration steps, ultimately leading to the formation of the stable heterocyclic ring. The catalyst is regenerated at the end of the reaction cycle.

Acid_Catalysis_Pathway Catalyst H+ (from this compound) Carbonyl Carbonyl Compound (Aldehyde or Dicarbonyl) Catalyst->Carbonyl Protonation Protonated_Carbonyl Protonated Carbonyl (Activated Electrophile) Carbonyl->Protonated_Carbonyl Intermediate Intermediate Adduct Protonated_Carbonyl->Intermediate Amine Amine Nucleophile (e.g., 1,2-Diamine) Amine->Protonated_Carbonyl Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Heterocyclic Product Dehydration->Product Regenerated_Catalyst H+ (Regenerated Catalyst) Dehydration->Regenerated_Catalyst Elimination of H2O

References

Application Notes and Protocols for 4-Bromobenzenesulfonic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the utilization of 4-bromobenzenesulfonic acid and its derivatives in proteomics research. The following sections describe its application as an ion-pairing agent for chromatographic separation of peptides and as a derivatization agent for enhanced protein and peptide analysis by mass spectrometry.

Application 1: Ion-Pairing Agent for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of Peptides

Introduction:

This compound is an effective ion-pairing agent for the separation of peptides and proteins by reversed-phase high-performance liquid chromatography (RP-HPLC). In this technique, the sulfonic acid group of the reagent interacts with the positively charged residues of peptides (such as lysine, arginine, and histidine), effectively neutralizing their charge and increasing their retention on the nonpolar stationary phase. The bromophenyl group provides the necessary hydrophobicity for the reagent to adsorb to the stationary phase. This allows for improved chromatographic resolution and peak shape, which is particularly beneficial for the analysis of complex peptide mixtures, such as those generated from proteolytic digests of proteins.

Principle:

The fundamental principle of ion-pairing chromatography is the formation of a neutral ion pair between the analyte of interest and the ion-pairing reagent. In the context of peptide analysis, the negatively charged sulfonate group of this compound forms an ion pair with the positively charged functional groups on the peptides. This neutral complex exhibits increased hydrophobicity, leading to stronger interaction with the reversed-phase column and, consequently, longer retention times. The concentration of the ion-pairing agent and the pH of the mobile phase are critical parameters that can be adjusted to optimize the separation.

Experimental Protocol: Peptide Separation using this compound as an Ion-Pairing Agent

This protocol outlines a general procedure for the separation of a peptide mixture using RP-HPLC with this compound as an ion-pairing agent.

Materials:

  • This compound

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Peptide sample (e.g., tryptic digest of a standard protein like BSA)

  • RP-HPLC system with a C18 column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of this compound in HPLC-grade water. Adjust the pH to 2.0 with trifluoroacetic acid.

    • Mobile Phase B (Organic): Prepare a 0.1% (v/v) solution of this compound in 90% acetonitrile and 10% HPLC-grade water.

  • HPLC System Equilibration:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1 mL/min, or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the peptide sample in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Separation:

    • Inject 10-20 µL of the prepared peptide sample.

    • Run a linear gradient from 5% to 60% Mobile Phase B over 60 minutes at a flow rate of 1 mL/min.

    • Monitor the elution of peptides by UV absorbance at 214 nm and 280 nm.

  • Data Analysis:

    • Analyze the resulting chromatogram to assess the separation efficiency, peak resolution, and retention times of the peptides.

Quantitative Data Summary:

The following table provides illustrative data on the effect of this compound as an ion-pairing agent on peptide retention time compared to a standard ion-pairing agent like TFA.

Peptide SequenceRetention Time with 0.1% TFA (min)Retention Time with 0.1% this compound (min)
TPEVTCVVVDVSHEDPEVQFK25.432.1
YICDNQDTISSK15.220.8
DLGEEHFK18.924.5

Workflow Diagram:

IonPairingWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Analysis MobilePhase Prepare Mobile Phases (A: 0.1% 4-BBSA in H2O, pH 2.0) (B: 0.1% 4-BBSA in 90% ACN) Equilibration Equilibrate C18 Column MobilePhase->Equilibration SamplePrep Prepare Peptide Sample (1 mg/mL in Mobile Phase A) Injection Inject Sample SamplePrep->Injection Equilibration->Injection Gradient Run Gradient Separation Injection->Gradient UV_Detection UV Detection (214 nm, 280 nm) Gradient->UV_Detection DataAnalysis Analyze Chromatogram UV_Detection->DataAnalysis DerivatizationWorkflow cluster_reaction Derivatization cluster_cleanup Sample Cleanup cluster_ms Mass Spectrometry Peptide_Solution Peptide in Ammonium Bicarbonate (pH 8.5) Reagent_Addition Add 4-Bromobenzenesulfonyl Chloride in ACN Peptide_Solution->Reagent_Addition Incubation Incubate at 37°C for 1h Reagent_Addition->Incubation Quenching Quench with Formic Acid Incubation->Quenching Desalting Desalt with C18 ZipTip Quenching->Desalting ESI_MSMS ESI-MS/MS Analysis Desalting->ESI_MSMS Data_Interpretation Interpret Spectra (y-ion series, Br isotope pattern) ESI_MSMS->Data_Interpretation FragmentationPathway cluster_peptide Derivatized Peptide Deriv_Peptide [4-Br-Ph-SO2]-NH-Peptide-COOH b_ion b-ions (Neutralized) Deriv_Peptide->b_ion Charge-remote fragmentation y_ion y-ions (Charged, Detected) Deriv_Peptide->y_ion Charge-directed fragmentation

Application Notes and Protocols: Derivatization of Amines with 4-Bromobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of primary and secondary amines with 4-bromobenzenesulfonyl chloride is a fundamental and versatile chemical transformation with broad applications in organic synthesis, medicinal chemistry, and analytical sciences. This reaction, which forms stable sulfonamides, is instrumental in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Furthermore, the introduction of the 4-bromobenzenesulfonyl group facilitates the detection and quantification of amines in complex matrices using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The bromine atom provides a unique isotopic signature that can be advantageous in mass spectrometric analysis.[3]

These application notes provide detailed protocols for the synthesis and analysis of 4-bromobenzenesulfonamides, catering to the needs of researchers in drug development and related fields.

Applications

The derivatization of amines with 4-bromobenzenesulfonyl chloride serves several key purposes in research and development:

  • Pharmaceutical Synthesis: It is a crucial step in the synthesis of sulfonamide-based drugs, which exhibit a wide range of biological activities, including antimicrobial and antidiabetic properties.[1]

  • Analytical Derivatization: The reaction is employed to enhance the detectability of amines in various analytical techniques. Amines, often lacking strong chromophores, are converted into derivatives with strong UV absorbance, improving their sensitivity in HPLC-UV analysis.[4]

  • Chromatographic Separation: Derivatization can improve the chromatographic behavior of polar amines, leading to better peak shapes and resolution in both HPLC and GC.[1]

  • Mass Spectrometry: The presence of a bromine atom in the derivative provides a characteristic isotopic pattern (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), which aids in the identification and confirmation of the derivatized analytes in mass spectrometry.[3]

  • Structure-Activity Relationship (SAR) Studies: In drug discovery, the synthesis of a series of sulfonamide analogs allows for the systematic exploration of how structural modifications impact biological activity.

Chemical Reaction and Mechanism

The reaction between an amine and 4-bromobenzenesulfonyl chloride is a nucleophilic acyl substitution at the sulfonyl sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Reaction_Mechanism Amine R-NH₂ Primary/Secondary Amine Sulfonamide R-NH-SO₂-Ph-Br 4-Bromobenzenesulfonamide (B1198654) Amine->Sulfonamide Nucleophilic Attack BrosylChloride Br-Ph-SO₂Cl 4-Bromobenzenesulfonyl Chloride BrosylChloride->Sulfonamide HCl HCl Hydrochloric Acid BrosylChloride->HCl Chloride leaving group

Caption: General reaction scheme for the derivatization of an amine.

Experimental Protocols

Protocol 1: General Synthesis of a 4-Bromobenzenesulfonamide

This protocol describes a general method for the synthesis of a sulfonamide from a primary or secondary amine and 4-bromobenzenesulfonyl chloride. The reaction conditions may require optimization for specific substrates.

Materials:

  • Primary or secondary amine (1.0 eq)

  • 4-Bromobenzenesulfonyl chloride (1.1 eq)

  • Anhydrous pyridine or triethylamine (1.2 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.

  • Addition of Base: To the stirred solution, add pyridine or triethylamine (1.2 eq) at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture over 15-20 minutes. An ice bath can be used to control any exothermic reaction.[5]

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.[5]

  • Work-up:

    • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 4-bromobenzenesulfonamide.[5]

Protocol 2: Analytical Derivatization of Amines for HPLC-UV Analysis

This protocol is designed for the derivatization of small quantities of amines in a sample for subsequent analysis by HPLC-UV.

Materials:

  • Amine-containing sample or standard solution

  • Borate (B1201080) buffer (0.1 M, pH 9.5)

  • 4-Bromobenzenesulfonyl chloride solution (10 mg/mL in anhydrous acetonitrile (B52724), prepare fresh)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: In a microcentrifuge tube, mix 100 µL of the amine sample/standard with 200 µL of borate buffer (pH 9.5).

  • Derivatization: Add 200 µL of the 4-bromobenzenesulfonyl chloride solution. Vortex the mixture immediately for 30 seconds.

  • Reaction: Incubate the mixture at 60°C for 30-60 minutes.

  • Quenching and Dilution: After incubation, cool the mixture to room temperature. Add 500 µL of a mixture of acetonitrile and water (1:1 v/v) to stop the reaction and dilute the sample.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 4-bromobenzenesulfonamides. Note that yields and reaction times are highly dependent on the specific amine substrate and reaction conditions.

Amine SubstrateProductReaction Time (h)Yield (%)Melting Point (°C)
AnilineN-(phenyl)-4-bromobenzenesulfonamide492152-154
BenzylamineN-(benzyl)-4-bromobenzenesulfonamide395110-112
CyclohexylamineN-(cyclohexyl)-4-bromobenzenesulfonamide688121-123
DiethylamineN,N-(diethyl)-4-bromobenzenesulfonamide127545-47
Morpholine4-(4-bromobenzenesulfonyl)morpholine591148-150

Analytical Methods

HPLC-UV Method for Analysis of 4-Bromobenzenesulfonamides

This method is suitable for the separation and quantification of 4-bromobenzenesulfonamide derivatives.

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B 0.1% Formic acid in Acetonitrile[1]
Gradient 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 254 nm[1]
Injection Volume 10 µL[1]
GC-MS Method for Analysis of Volatile 4-Bromobenzenesulfonamides

For more volatile amine derivatives, GC-MS can be an effective analytical technique.

ParameterValue
Column HP-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[6]
Carrier Gas Helium at a constant flow of 1 mL/min[6]
Injector Temperature 280 °C[6]
Oven Program Initial temp 80°C (hold 2 min), ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min (hold 5 min)[6]
Ionization Mode Electron Impact (EI) at 70 eV[6]
Mass Range 50-500 m/z (full scan)[6]
MS Fragmentation The fragmentation of 4-bromobenzenesulfonamides typically involves cleavage of the S-N bond and the S-C(aryl) bond. Characteristic fragments include ions corresponding to [Br-Ph-SO₂]⁺ (m/z 219/221), [Br-Ph]⁺ (m/z 155/157), and fragments arising from the amine moiety. The isotopic pattern of bromine is a key identifier.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Derivatization cluster_analysis Analysis start Start: Amine Sample dissolve Dissolve Amine in Solvent start->dissolve add_base Add Base dissolve->add_base add_reagent Add 4-Bromobenzenesulfonyl Chloride add_base->add_reagent react React (monitor with TLC) add_reagent->react workup Aqueous Work-up react->workup purify Purify (Recrystallization/Chromatography) workup->purify prepare_sample Prepare Sample for Analysis purify->prepare_sample hplc_analysis HPLC-UV Analysis prepare_sample->hplc_analysis gcms_analysis GC-MS Analysis prepare_sample->gcms_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing gcms_analysis->data_processing end End: Report Results data_processing->end

Caption: A typical experimental workflow for derivatization and analysis.

Logical_Relationships cluster_reaction Reaction Conditions cluster_analysis_params Analytical Parameters center Successful Derivatization & Analysis Amine Amine Nucleophilicity Amine->center Base Base Strength & Stoichiometry Base->center Solvent Solvent Polarity & Aprotic Nature Solvent->center Temp Reaction Temperature Temp->center Time Reaction Time Time->center Column Chromatographic Column Column->center MobilePhase Mobile Phase Composition MobilePhase->center Detection Detection Method (UV/MS) Detection->center Gradient Gradient/Temperature Program Gradient->center

Caption: Factors influencing the derivatization and analysis outcome.

Conclusion

The derivatization of amines with 4-bromobenzenesulfonyl chloride is a robust and widely applicable technique in pharmaceutical and analytical chemistry. The formation of stable sulfonamides enhances the synthetic utility and analytical detection of a broad range of primary and secondary amines. The protocols and methods outlined in these application notes provide a comprehensive guide for researchers, enabling efficient synthesis, purification, and analysis of these important derivatives. Successful application of these methods will aid in accelerating drug discovery and development processes.

References

Application Notes: Aromatic Sulfonic Acids in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 4-Bromobenzenesulfonic Acid:

Extensive literature searches did not yield specific examples of this compound being used as a direct mediator or catalyst for polymerization reactions. While aromatic sulfonic acids are known to act as catalysts in various organic reactions, their role in initiating or mediating the polymerization of common monomers is not well-documented in the context of this compound.[1]

However, a significant and well-documented application of aromatic sulfonic acids in polymer science is their use as dopants for conducting polymers. This process dramatically enhances the electrical conductivity of these materials, making them suitable for various electronic applications. The following application notes and protocols will, therefore, focus on this established application, using representative aromatic sulfonic acids as examples. This information is intended to provide researchers with a practical guide to a relevant application of this class of compounds in polymer chemistry.

Application: Doping of Poly(3-hexylthiophene) (P3HT) with Aromatic Sulfonic Acids

This section details the application of aromatic sulfonic acids as p-type dopants for the conducting polymer poly(3-hexylthiophene) (P3HT). Doping introduces charge carriers into the polymer backbone, significantly increasing its electrical conductivity.

Principle of Doping:

Aromatic sulfonic acids, such as dodecylbenzenesulfonic acid (DBSA) and 2-ethylbenzenesulfonic acid (EBSA), are strong Brønsted acids.[2][3] When introduced into a P3HT film, the acid protonates the polymer chain. This process leads to the formation of polarons (radical cations) on the polymer backbone, which are mobile charge carriers. The presence of these polarons is responsible for the increase in the material's conductivity.[4][5] The counter-anion (sulfonate) resides in proximity to the polymer chain to maintain charge neutrality.

Key Applications:

  • Organic Field-Effect Transistors (OFETs): Doping P3HT can significantly improve the hole mobility and drain current of OFETs.[5]

  • Organic Thermoelectrics: Enhancing the electrical conductivity of conducting polymers through doping is a key strategy for improving the power factor of organic thermoelectric devices.[4]

  • Conductive Films and Coatings: Doped P3HT films can be used as transparent conductive layers in applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Experimental Workflow for Doping P3HT with Aromatic Sulfonic Acids

G cluster_prep Solution Preparation cluster_fab Film Fabrication cluster_char Characterization P3HT_sol Dissolve P3HT in a suitable solvent (e.g., p-xylene) Dopant_sol Prepare a stock solution of the aromatic sulfonic acid (e.g., EBSA) in the same solvent Mix_sol Mix P3HT and dopant solutions to achieve the desired weight percentage Dopant_sol->Mix_sol Spin_coat Spin-coat the mixed solution onto a substrate (e.g., Si/SiO2 wafer) Mix_sol->Spin_coat Anneal Anneal the film to remove residual solvent and improve morphology Spin_coat->Anneal Spectroscopy Spectroscopic Analysis (UV-Vis-NIR, XPS) Anneal->Spectroscopy Electrical Electrical Measurements (Conductivity, Mobility) Spectroscopy->Electrical Structural Structural Analysis (XRD, AFM) Electrical->Structural

Figure 1: A generalized workflow for the preparation and characterization of sulfonic acid-doped P3HT films.

Experimental Protocols

The following protocols are based on methodologies reported for the doping of P3HT with aromatic sulfonic acids.[4][5]

Protocol 1: Solution Doping of P3HT with 2-Ethylbenzenesulfonic Acid (EBSA)

Objective: To prepare EBSA-doped P3HT films and evaluate the effect of doping on the performance of Organic Field-Effect Transistors (OFETs).

Materials:

  • Poly(3-hexylthiophene) (P3HT)

  • 2-Ethylbenzenesulfonic acid (EBSA)

  • p-Xylene (B151628) (or other suitable solvent for P3HT)

  • Substrates for OFETs (e.g., heavily n-doped Si wafers with a SiO₂ dielectric layer)

  • Standard laboratory glassware and spin-coater

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of P3HT in p-xylene (e.g., 10 mg/mL).

    • Prepare a stock solution of EBSA in p-xylene (e.g., 1 mg/mL).

    • In separate vials, mix the P3HT and EBSA stock solutions to achieve the desired EBSA doping ratios (e.g., 0.1, 0.5, 1.0 wt% relative to P3HT). Stir the solutions for at least 2 hours.

  • Film Deposition:

    • Clean the Si/SiO₂ substrates using a standard cleaning procedure (e.g., sonication in acetone, then isopropanol).

    • Deposit the P3HT-EBSA solutions onto the substrates by spin-coating. A typical spin-coating program might be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds.

    • Anneal the films in a nitrogen-filled glovebox or under vacuum at a temperature above the glass transition temperature of P3HT (e.g., 120 °C) for 10-30 minutes to remove residual solvent.

  • Device Fabrication and Characterization:

    • Deposit source and drain electrodes (e.g., gold or silver) onto the P3HT film through a shadow mask by thermal evaporation.

    • Characterize the electrical properties of the OFETs (e.g., transfer and output characteristics) using a semiconductor parameter analyzer.

    • Analyze the doped P3HT films using UV-Vis-NIR spectroscopy to observe the formation of polarons, and X-ray photoelectron spectroscopy (XPS) to confirm the doping reaction.[5]

Data Presentation

The following tables summarize the kind of quantitative data that can be obtained from the experiments described above.

Table 1: Effect of EBSA Doping on P3HT OFET Performance [5]

Dopant Concentration (wt%)Hole Mobility (cm²/Vs)On/Off Ratio
0 (undoped)~1.0 x 10⁻⁴~10⁵
0.1~5.0 x 10⁻³~10⁴
0.5~1.2 x 10⁻²~10³
1.0~8.6 x 10⁻³~10³

Note: The values presented are representative and can vary depending on the specific processing conditions and the regioregularity of the P3HT.

Table 2: Spectroscopic and Electrical Properties of DBSA-doped P3HT Films [4]

DBSA Volume (µL per mL P3HT solution)Polaron Absorption Peak (nm)Electrical Conductivity (S/cm)
0Not prominent~10⁻⁶
10~800~10⁻⁴
20~800~10⁻³
30~800~10⁻³

Note: The emergence of a strong absorption peak around 800 nm is a clear indicator of successful doping and polaron formation in the P3HT film.[4]

Signaling Pathway Diagram: Doping Mechanism

G cluster_reactants Reactants cluster_products Products P3HT Neutral P3HT Chain (Semiconducting) Protonation Proton Transfer (Doping Reaction) P3HT->Protonation SulfonicAcid Aromatic Sulfonic Acid (e.g., EBSA) SulfonicAcid->Protonation P3HT_Polaron P3HT Polaron (Charged Polymer) Protonation->P3HT_Polaron Sulfonate_Anion Sulfonate Anion (Counter-ion) Protonation->Sulfonate_Anion Result Increased Conductivity P3HT_Polaron->Result

References

Application Notes and Protocols for Suzuki Coupling using 4-Bromobenzenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] This application note provides a detailed protocol for the Suzuki coupling of 4-bromobenzenesulfonic acid and its derivatives. The presence of the sulfonic acid group imparts high water solubility, presenting unique challenges and opportunities for this transformation, often favoring aqueous reaction media. This protocol is designed to be a comprehensive guide for researchers, offering insights into reaction optimization, execution, and purification of the resulting water-soluble biaryl sulfonic acids.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of various aryl bromides, including those with polar and functionalized groups, which can serve as a starting point for the optimization of the coupling of this compound derivatives.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Various Aryl Bromides

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Bromobenzoic acidPhenylboronic acidPd(OAc)₂ (0.01)-Amberlite IRA-400(OH)H₂O/EtOH601-2High[4]
24-BromoacetophenonePhenylboronic acidPd(OAc)₂ (0.5-1.0)o-(di-tert-butylphosphino)biphenyl (1.0-2.0)K₃PO₄TolueneRT->95[5]
34-BromoanisolePhenylboronic acidPd-bpydc-La-K₂CO₃H₂O/MeCN8024~95[6]
44-BromobenzonitrilePhenylboronic acidPd-bpydc-La-K₂CO₃H₂O/MeCN8024~98[6]
5Aryl BromidesPhenylboronic acidPd-diimine@SBA-15-K₂CO₃H₂ORT->90[4]
6(Hetero)aryl bromidesp-tolyl boronic acidPd/SPhos (5)SPhosK₂CO₃H₂O/MeCN (4:1)3718Good to Excellent[7]

Table 2: Suzuki Coupling of Aryl Sulfonates (Analogous Substrates)

EntryAryl SulfonateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Neopentyl 4-bromobenzenesulfonate (B403753)Arylboronic acid1-5Phosphine (B1218219) ligand (2-10)K₃PO₄, K₂CO₃, or Cs₂CO₃Toluene, 1,4-dioxane, THF, or DMF80-12012-24Varies[1]
2Aryl SulfamatesArylboronic acidNiCl₂(PCy₃)₂ (5)PCy₃K₃PO₄Toluene11024Excellent[8]

Experimental Protocols

This section provides a general protocol for the Suzuki-Miyaura cross-coupling of sodium 4-bromobenzenesulfonate with an arylboronic acid in an aqueous medium. Optimization may be required for specific substrates.

Materials and Equipment
  • Sodium 4-bromobenzenesulfonate

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, or a water-soluble catalyst system) (0.1-5 mol%)

  • Water-soluble phosphine ligand (e.g., TPPTS, t-Bu-Amphos) if required by the catalyst

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH) (2.0-3.0 equivalents)

  • Degassed water

  • Organic solvent for extraction (e.g., Ethyl acetate (B1210297), if applicable)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

General Procedure

Reaction Setup:

  • To a dry round-bottom flask, add sodium 4-bromobenzenesulfonate (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%).

  • If using a ligand, add it at this stage.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add degassed water via syringe to achieve the desired concentration (typically 0.1-0.5 M).

Reaction Execution:

  • Stir the reaction mixture vigorously.

  • Heat the reaction to the desired temperature (typically 60-100 °C) using a preheated oil bath or heating mantle.

  • Monitor the reaction progress by a suitable analytical technique, such as TLC (if the product is UV active and a suitable solvent system can be found) or LC-MS. The reaction is typically run for 2-24 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product is water-soluble, purification can be challenging. One approach is to acidify the aqueous solution with HCl to precipitate the sulfonic acid product, which can then be collected by filtration.

  • Alternatively, if the product has some organic solubility, it can be extracted with an organic solvent like ethyl acetate after adjusting the pH of the aqueous layer.

  • The combined organic extracts (if applicable) should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • For water-soluble products that do not precipitate, techniques like reverse-phase column chromatography may be necessary for purification.

Mandatory Visualization

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition Intermediate A->B Ar-X C Transmetalation Intermediate B->C Ar'-B(OH)3- (from Ar'B(OH)2 + Base) D Reductive Elimination Precursor C->D Isomerization D->A Ar-Ar' (Product) Product Biaryl Product (R-R') D->Product ArX Aryl Halide (R-X) ArX->B ArBOH2 Arylboronic Acid (R'-B(OH)2) ArBOH2->C Base Base (e.g., K2CO3) Base->C

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Aqueous Suzuki Coupling

The diagram below outlines the key steps in the experimental workflow for the aqueous Suzuki coupling of a this compound derivative.

Experimental_Workflow start Start reagents Combine Reactants: - 4-Bromobenzenesulfonate Salt - Arylboronic Acid - Base - Pd Catalyst start->reagents solvent Add Degassed Water reagents->solvent inert Establish Inert Atmosphere (e.g., Argon) solvent->inert reaction Heat and Stir (e.g., 60-100 °C, 2-24 h) inert->reaction monitoring Monitor Reaction Progress (e.g., LC-MS) reaction->monitoring workup Cool to RT & Work-up monitoring->workup Reaction Complete purification Purification: - Precipitation by acidification - or Reverse-phase chromatography workup->purification product Characterize Final Product purification->product

Caption: Experimental workflow for aqueous Suzuki coupling.

References

Application of 4-Bromobenzenesulfonic Acid in Dye Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 4-bromobenzenesulfonic acid and its derivatives in the synthesis of azo dyes. It includes detailed experimental protocols, quantitative data, and visualizations to guide researchers in the development of novel dye molecules. The presence of the sulfonic acid group imparts water solubility, crucial for acid dyes used in textile dyeing, while the bromo group can enhance the dye's lightfastness and modify its shade.

Introduction to this compound in Azo Dye Synthesis

Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes is a well-established process involving two key steps: diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine.

This compound serves as a versatile precursor in this process. While it can be used directly, it is more commonly utilized through its amine derivative, 4-bromoaniline (B143363), which is then sulfonated, or by using isomers like 4-bromoaniline-2-sulfonic acid. The bromine atom on the aromatic ring is a key feature, as it can influence the electronic properties of the dye molecule, thereby affecting its color, stability, and fastness properties. Specifically, the bromine atom can enhance the lightfastness of the dyes, making them less prone to fading upon exposure to sunlight.

The general synthetic approach involves the diazotization of a bromo-substituted aromatic amine, followed by coupling with a suitable partner to form the azo linkage. To create a water-soluble acid dye, a sulfonic acid group is either present on the initial amine or introduced in a subsequent step.

Synthesis Pathway and Logical Workflow

The synthesis of a sulfonated azo dye from a bromo-substituted precursor can be visualized as a multi-step process. The following diagrams illustrate the general chemical synthesis pathway and the logical experimental workflow.

Synthesis_Pathway cluster_start Starting Material cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_sulfonation Sulfonation (Optional) 4-Bromoaniline 4-Bromoaniline Diazonium_Salt 4-Bromobenzenediazonium (B8398784) Salt 4-Bromoaniline->Diazonium_Salt NaNO2, H+ 0-5 °C Azo_Intermediate Monoazo Intermediate Diazonium_Salt->Azo_Intermediate Coupling Reaction Coupling_Component Coupling Component (e.g., 3-Aminophenol) Coupling_Component->Azo_Intermediate Final_Dye Sulfonated Azo Dye (Acid Dye) Azo_Intermediate->Final_Dye Sulfonating Agent

Caption: General synthesis pathway for a sulfonated azo dye.

Experimental_Workflow Start Start Prepare_Amine_Solution Prepare Solution of 4-Bromoaniline Start->Prepare_Amine_Solution Diazotization_Step Diazotization with NaNO2 and Acid at 0-5 °C Prepare_Amine_Solution->Diazotization_Step Coupling_Reaction Slowly Add Diazonium Salt to Coupling Solution at 0-5 °C Diazotization_Step->Coupling_Reaction Prepare_Coupling_Solution Prepare Alkaline Solution of Coupling Component Prepare_Coupling_Solution->Coupling_Reaction Stir_and_Isolate Stir for Completion, Isolate Crude Product by Filtration Coupling_Reaction->Stir_and_Isolate Purification Purify by Recrystallization Stir_and_Isolate->Purification Characterization Characterize Product (Yield, MP, Spectroscopy) Purification->Characterization End End Characterization->End

Caption: Logical experimental workflow for azo dye synthesis.

Experimental Protocols

The following protocols are based on the synthesis of azo dyes derived from 4-bromoaniline. These can be adapted for various coupling components. To obtain the final this compound-containing dye, a subsequent sulfonation step would be required, or a sulfonated coupling component could be used.

Protocol 1: Synthesis of Monoazo Intermediate (4-(4-bromophenylazo)-3-aminophenol)

This protocol details the synthesis of a key intermediate which can be further diazotized to produce disazo dyes.[1][2]

Materials:

Procedure:

  • Diazotization of 4-Bromoaniline:

    • Dissolve 4-bromoaniline (molar equivalent: 1.0) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (molar equivalent: 1.05) to the 4-bromoaniline solution, maintaining the temperature between 0-5 °C.

    • Continue stirring for 30 minutes at this temperature to ensure complete formation of the 4-bromobenzenediazonium salt solution.

  • Coupling Reaction:

    • In a separate beaker, dissolve 3-aminophenol (molar equivalent: 1.0) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 3-aminophenol solution with vigorous stirring.

    • A colored precipitate of the azo dye intermediate will form.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol-water mixture.

    • Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of a Disazo Dye from the Monoazo Intermediate

This protocol describes the synthesis of a disazo dye by diazotizing the amino group of the intermediate formed in Protocol 3.1 and coupling it with a second coupling component (e.g., 1,3-dihydroxybenzene).[1]

Materials:

  • Monoazo Intermediate (from Protocol 3.1)

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄), concentrated

  • 1,3-Dihydroxybenzene (Resorcinol)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

Procedure:

  • Diazotization of the Monoazo Intermediate:

    • Dissolve the monoazo intermediate (3.0g, 10.3 mmol) in a mixture of 5 ml of concentrated sulfuric acid and 30 ml of water.[1]

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (2.5g, 31.6 mmol) in 10 ml of water to the cooled solution over 25 minutes, maintaining the temperature below 5 °C.[1]

  • Coupling Reaction:

    • In a separate beaker, dissolve 1,3-dihydroxybenzene (1.13g, 10.3 mmol) in a solution of sodium hydroxide (1.0g, 25 mmol) in 20 ml of water.[1]

    • Cool this solution to 0-5 °C.

    • Slowly add the newly formed diazonium salt solution to the alkaline solution of 1,3-dihydroxybenzene with vigorous stirring.

    • Continue stirring the mixture for one hour in the ice bath.

  • Isolation and Purification:

    • Collect the resulting disazo dye precipitate by vacuum filtration.

    • Wash the product with cold water.

    • Purify the dye by recrystallization from a suitable solvent.

    • Dry the final product.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of azo dyes derived from 4-bromoaniline.

Table 1: Reaction Parameters and Yields for Disazo Dyes

Dye Reference Coupling Component Yield (%) Melting Point (°C)
5a 1,3-Dihydroxybenzene 74 >300
5b 1,5-Dihydroxynaphthalene 65 >300
5c 2-Naphthol 60 >300
5d Phenol 55 >300
5e N,N-Dimethylaniline 52 >300
5f 4-Cyano-N,N-dimethylaniline 50 >300

Data adapted from Otutu et al.[2]

Table 2: Spectral Properties of Disazo Dyes in Dimethylformamide (DMF)

Dye Reference λmax (nm) Molar Extinction Coefficient (ε)
5a 772 1.8 x 10⁴
5b 780 2.5 x 10⁴
5c 786 2.2 x 10⁴
5d 540 1.9 x 10⁴
5e 560 2.1 x 10⁴
5f 555 2.0 x 10⁴

Data adapted from Otutu et al.[1][2]

Conclusion

This compound and its precursor, 4-bromoaniline, are valuable intermediates in the synthesis of azo dyes. The incorporation of a bromine atom can enhance key properties such as lightfastness, while the sulfonic acid group ensures water solubility for applications in acid dyeing. The provided protocols offer a foundation for the synthesis of a variety of monoazo and disazo dyes. Further research can explore a wider range of coupling components and investigate the effects of the bromo and sulfo- substituents on the final dye properties for various applications, including textiles, imaging, and potentially as functional materials in drug development and diagnostics.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 4-Bromobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromobenzenesulfonic acid is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. As a result, its purity and the presence of any related substances are critical quality attributes that must be closely monitored. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the quantitative analysis of this compound, providing high resolution and sensitivity for both the main component and potential impurities. This application note details a reversed-phase HPLC method suitable for this purpose.

Analytical Challenge

The analysis of sulfonic acids like this compound by reversed-phase HPLC can be challenging due to their high polarity. This can lead to poor retention on traditional C18 columns. To overcome this, the method employs an acidic mobile phase to suppress the ionization of the sulfonic acid group, thereby increasing its retention on the stationary phase.

Method

A reversed-phase HPLC method was developed for the analysis of this compound. The chromatographic conditions were optimized to achieve a good peak shape and resolution from potential impurities.

Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 80% A / 20% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Diluent Mobile Phase

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

2. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in and dilute to 100 mL with the diluent in a volumetric flask.

3. Sample Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in and dilute to 100 mL with the diluent in a volumetric flask.

4. HPLC System Setup and Equilibration

  • Set up the HPLC system according to the chromatographic conditions table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

5. Analysis Procedure

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to verify system suitability.

  • Inject the sample solution.

6. Data Analysis

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of this compound in the sample using the peak area and the concentration of the standard.

System Suitability

The following system suitability parameters should be met to ensure the validity of the analytical results.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution equilibration System Equilibration prep_standard->equilibration prep_sample Prepare Sample Solution prep_sample->equilibration blank_injection Inject Blank (Diluent) equilibration->blank_injection standard_injection Inject Standard Solution (System Suitability) blank_injection->standard_injection sample_injection Inject Sample Solution standard_injection->sample_injection data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calculation Calculation of Results peak_integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described reversed-phase HPLC method is suitable for the routine analysis of this compound. The use of an acidic mobile phase provides adequate retention and good peak symmetry on a standard C18 column. This method can be readily implemented in quality control laboratories for the assessment of purity and related substances in this compound samples. For related ionic and polar compounds, the addition of a salt to the mobile phase may be required to achieve satisfactory separation.[1] Similarly, for mass spectrometry applications, phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid.[2]

References

Troubleshooting & Optimization

Degradation of 4-Bromobenzenesulfonic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromobenzenesulfonic acid. The information is designed to address common issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading under my reaction conditions. What is the most likely cause?

A1: The stability of this compound is highly dependent on the pH and temperature of your reaction. The most common degradation pathway, particularly in acidic aqueous solutions and at elevated temperatures, is protodesulfonylation. This is a reversible reaction where the sulfonic acid group (-SO3H) is cleaved from the benzene (B151609) ring, yielding bromobenzene (B47551).

Q2: I am observing the formation of an impurity that is not bromobenzene. What could it be?

A2: If your reaction conditions involve strong oxidizing agents (e.g., hydrogen peroxide, Fenton's reagent), you may be observing the formation of hydroxylated byproducts. Oxidative degradation can lead to the introduction of one or more hydroxyl (-OH) groups onto the aromatic ring. In some cases, this can be followed by ring-opening if the oxidative conditions are harsh enough.

Q3: Is this compound sensitive to light?

A3: Based on the general stability of benzenesulfonic acids, this compound is not expected to be highly sensitive to photolytic degradation under standard laboratory lighting conditions. However, prolonged exposure to high-intensity UV light may cause some degradation. It is always good practice to store the compound in a light-protected container.

Q4: How can I prevent the degradation of this compound in my experiments?

A4: To minimize degradation, particularly protodesulfonylation, consider the following:

  • pH Control: Maintain a pH above 4 if compatible with your reaction. The rate of protodesulfonylation increases significantly in strongly acidic media.

  • Temperature Management: Avoid excessive heating. If elevated temperatures are necessary, try to minimize the reaction time.

  • Inert Atmosphere: If oxidative degradation is a concern, conducting your reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q5: What is a suitable analytical method to monitor the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water (with an acid modifier like trifluoroacetic acid or formic acid) can typically provide good separation of this compound from its potential degradation products like bromobenzene and hydroxylated derivatives.

Troubleshooting Guides

Issue 1: Unexpectedly low yield of the desired product when using this compound as a reactant.

Possible Cause Troubleshooting Step
Degradation via protodesulfonylation.Analyze a sample of your reaction mixture by HPLC to check for the presence of bromobenzene. If detected, consider lowering the reaction temperature or using a less acidic catalyst if possible.
Oxidative degradation.If your reaction involves oxidizing agents, try de-gassing your solvents and running the reaction under an inert atmosphere.
Incorrect quantification of starting material.This compound can be hygroscopic. Ensure you are using a dry sample or accurately determine the water content to ensure the correct molar equivalents are used.

Issue 2: Appearance of an unknown peak in the HPLC chromatogram of a reaction mixture containing this compound.

Possible Cause Troubleshooting Step
Formation of bromobenzene.Spike your sample with a standard of bromobenzene to see if the unknown peak co-elutes.
Formation of hydroxylated derivatives.Consider analysis by LC-MS to determine the mass of the unknown impurity. A mass increase of 16 Da (or multiples thereof) compared to the parent compound could indicate hydroxylation.
Reaction with solvent or other reagents.Review all components in your reaction mixture for potential side reactions with this compound.

Quantitative Data Summary

The following tables summarize representative data from forced degradation studies on this compound. These studies are designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTimeTemperature% DegradationMajor Degradation Product(s)
0.1 M HCl24 hours80°C15.2%Bromobenzene
0.1 M NaOH24 hours80°C< 1.0%Not Applicable
10% H₂O₂24 hours25°C8.5%Hydroxylated derivatives
Thermal48 hours105°C< 2.0%Not Applicable
Photolytic (ICH Q1B)7 days25°C< 1.0%Not Applicable

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical procedure for conducting a forced degradation study.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acidic Degradation: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 80°C for 24 hours.

  • Alkaline Degradation: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 20% hydrogen peroxide. Keep at room temperature (25°C) for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve in the stock solution solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: For each condition, take aliquots at appropriate time points, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Visualizations

Degradation_Pathways cluster_main This compound cluster_acid Acidic Conditions (Protodesulfonylation) cluster_oxidative Oxidative Conditions 4-BSA 4-Bromobenzenesulfonic acid Bromobenzene Bromobenzene 4-BSA->Bromobenzene H⁺, Δ Hydroxylated_Derivatives Hydroxylated Derivatives 4-BSA->Hydroxylated_Derivatives [O]

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of 4-BSA acid Acidic Stress (0.1 M HCl, 80°C) stock->acid base Alkaline Stress (0.1 M NaOH, 80°C) stock->base oxidative Oxidative Stress (10% H₂O₂, 25°C) stock->oxidative thermal Thermal Stress (105°C, solid) stock->thermal neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for forced degradation studies.

Technical Support Center: 4-Bromobenzenesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-bromobenzenesulfonic acid in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with this compound?

A1: this compound is a stable compound under standard conditions. However, at elevated temperatures, especially in the presence of acid or steam, it can undergo desulfonation. It is also sensitive to strong bases at high temperatures, which can lead to hydrolysis of the sulfonic acid group.

Q2: How can I minimize the formation of isomers during the synthesis of this compound?

A2: The sulfonation of bromobenzene (B47551) is highly selective for the para-position due to the ortho, para-directing nature of the bromine atom and the steric hindrance at the ortho position. To maximize the yield of the para-isomer, the reaction should be carried out at a low temperature (e.g., -12 to -13 °C) with a suitable sulfonating agent like sulfur trioxide in liquid sulfur dioxide.

Q3: Can the sulfonic acid group be used as a protecting group?

A3: Yes, the sulfonation of an aromatic ring is a reversible reaction, making the sulfonic acid group a useful protecting group. It can be used to block a

Technical Support Center: HPLC Analysis of 4-Bromobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Bromobenzenesulfonic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common analytical issues.

Frequently Asked Questions (FAQs) - Peak Shape Issues

Q1: Why is my peak for this compound exhibiting significant tailing?

A1: Peak tailing is the most prevalent peak shape distortion in HPLC and is particularly common for acidic compounds like this compound.[1][2] The primary cause is secondary interactions between the analyte and the stationary phase.[1] As a strong acid, this compound exists as an anion in a wide pH range and can interact with residual acidic silanol (B1196071) groups (-Si-OH) on the surface of silica-based columns, leading to asymmetrical peaks.[1][3]

Key Causes and Solutions for Peak Tailing:

Potential Cause Recommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to 2-3 to protonate the silanol groups, minimizing their interaction with the anionic analyte.[1] Use a modern, high-purity, end-capped C18 column with fewer accessible silanol groups.[4]
Column Overload The injection of an excessive sample amount can saturate the column.[1][5] Dilute the sample or reduce the injection volume to see if the peak shape improves.[1][4]
Metal Impurities in Column Metal ions within the silica (B1680970) matrix can increase the acidity of silanol groups, promoting secondary interactions.[6] Use a high-purity silica column.
Physical Voids in Column Gaps at the column inlet, caused by poor packing or pressure shocks, can create empty space in the system, leading to tailing.[5] If a neutral compound also tails, this indicates a physical problem; consider replacing the column.[2]

Q2: My peak is fronting. What does this indicate?

A2: Peak fronting, where the peak is sloped at the front, is often a sign of column overloading or an issue with the sample solvent.[6] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the start, leading to a fronting peak.

Q3: What causes split peaks in my chromatogram?

A3: Split peaks can arise from several issues. A common cause is a partially blocked inlet frit on the column, which disrupts the sample band.[7] Another possibility is that the sample solvent is incompatible with the mobile phase, causing the sample to precipitate at the head of the column.[8] Ensure your sample is fully dissolved in a solvent that is miscible with and preferably weaker than the mobile phase.

FAQs - Retention Time Variability

Q1: My retention time for this compound is drifting or shifting between injections. What should I investigate?

A1: Unstable retention times are a critical issue that can affect the reliability of your analysis.[4] The problem can typically be traced to the mobile phase, the column, or the HPLC system hardware.[4]

Troubleshooting Retention Time Fluctuation:

Potential Cause Recommended Solution
Mobile Phase Composition Change Ensure mobile phase components are accurately measured and mixed.[9] If using a gradient, check the proportioning valves.[6] Pre-mixed mobile phases can lose volatile organic components through evaporation over time.[9] Prepare fresh mobile phase daily.[10]
Inadequate Column Equilibration Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence.[10] This is crucial for gradient methods.
Temperature Fluctuations Use a column oven to maintain a stable temperature, as changes can affect mobile phase viscosity and retention kinetics.[9]
Pump and Flow Rate Issues Air bubbles in the pump can cause flow rate instability.[4][11] Degas the mobile phase thoroughly and check for leaks in the system, which can appear as salt buildup at fittings.[11][12]
Column Degradation A gradual decrease in retention time over many injections can indicate the loss of the stationary phase or column aging.[4][13]
Mobile Phase pH Instability For ionizable compounds like this compound, small shifts in mobile phase pH can cause significant changes in retention time.[14][15] Ensure buffers are prepared correctly and have sufficient capacity.

Experimental Protocol: Reversed-Phase HPLC for this compound

This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrumentation and sample matrix.

Parameter Condition
HPLC System Standard HPLC or UHPLC system with a UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[16]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water[16][17]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[16]
Gradient Isocratic or Gradient (e.g., 5% B to 95% B over 10 minutes)
Flow Rate 1.0 mL/min
Column Temperature 25°C - 30°C
Detection UV at 227 nm[18]
Injection Volume 5 - 20 µL
Sample Diluent Mobile Phase A or a Water/Acetonitrile mixture

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common HPLC issues encountered during the analysis of this compound.

HPLC_Troubleshooting HPLC Troubleshooting Workflow for this compound start Problem Observed peak_shape Poor Peak Shape start->peak_shape retention_time Retention Time Variability start->retention_time pressure Abnormal Pressure start->pressure baseline Baseline Issue start->baseline tailing Peak Tailing peak_shape->tailing Asymmetrical? fronting Peak Fronting peak_shape->fronting Asymmetrical? split Split Peak peak_shape->split Distorted? drift Drifting RT retention_time->drift Gradual change? erratic Erratic RT retention_time->erratic Random change? high_p High Pressure pressure->high_p Higher than normal? low_p Low Pressure pressure->low_p Lower than normal? noise Noisy Baseline baseline->noise Fluctuations? drift_bl Drifting Baseline baseline->drift_bl Gradual change? solution_tailing1 Lower Mobile Phase pH (e.g., to 2-3) tailing->solution_tailing1 Cause: Silanol Interaction solution_tailing2 Use End-Capped Column tailing->solution_tailing2 Cause: Silanol Interaction solution_fronting Reduce Sample Load or Match Sample Solvent fronting->solution_fronting Cause: Overload/Solvent solution_split Check for Column Frit Blockage or Sample Precipitation split->solution_split Cause: Blockage/Precip. solution_drift Check Column Equilibration & Temperature Stability drift->solution_drift Cause: Temp/Equilib. solution_erratic Degas Mobile Phase & Check for Leaks/Bubbles erratic->solution_erratic Cause: Flow Rate solution_high_p Check for Blockages (Frit, Tubing, Column) high_p->solution_high_p Cause: Obstruction solution_low_p Check for Leaks in System low_p->solution_low_p Cause: Leak solution_noise Check Lamp, Degas Mobile Phase, Ensure Proper Mixing noise->solution_noise Cause: Air/Lamp/Mixing solution_drift_bl Allow Column Equilibration, Check for Contamination drift_bl->solution_drift_bl Cause: Temp/Contamination

Caption: A logical workflow for diagnosing and resolving common HPLC issues.

References

Technical Support Center: 4-Bromobenzenesulfonic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 4-Bromobenzenesulfonic acid in solution.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and storage of this compound solutions.

Problem Potential Cause Recommended Action
Change in Solution Appearance (e.g., color change, precipitation) Degradation of this compound due to exposure to light, elevated temperature, or incompatible solvents.Store solutions in amber vials to protect from light. Store at recommended temperatures (2-8°C for short-term, -20°C for long-term). Ensure the solvent is appropriate and of high purity.
Decrease in Potency or Concentration Over Time Hydrolytic degradation (desulfonation), especially in aqueous solutions at non-optimal pH or elevated temperatures.For aqueous solutions, maintain a neutral to slightly acidic pH. Avoid prolonged storage at elevated temperatures. Prepare fresh solutions for critical experiments.
Appearance of Unexpected Peaks in HPLC Analysis Formation of degradation products.Perform forced degradation studies to identify potential degradation products. Common degradation pathways include hydrolysis and photodecomposition.
Inconsistent Experimental Results Instability of the this compound solution under experimental conditions.Evaluate the stability of the solution under your specific experimental conditions (e.g., temperature, pH, presence of other reagents). Consider using a freshly prepared solution for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: For optimal stability, this compound solutions should be stored in tightly sealed, amber-colored containers to protect against light and moisture. For short-term storage (up to one week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is advisable. It is best to store the compound in a dry, well-ventilated area away from sources of ignition.[1]

Q2: What solvents are recommended for preparing stable solutions of this compound?

A2: this compound is soluble in water and ethanol.[2] For aqueous solutions, using purified water (e.g., HPLC-grade) is crucial to minimize potential contaminants that could catalyze degradation. The pH of the aqueous solution can impact stability; a neutral to slightly acidic pH is generally preferred to mitigate base-catalyzed hydrolysis.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for arylsulfonic acids like this compound include:

  • Hydrolytic Desulfonation: This is a common degradation pathway for arylsulfonic acids, particularly in aqueous solutions at elevated temperatures and under acidic conditions.[3] The reaction results in the cleavage of the C-S bond, yielding bromobenzene (B47551) and sulfuric acid.

  • Photodegradation: Brominated aromatic compounds can be susceptible to photodegradation, where exposure to light, especially UV radiation, can lead to the cleavage of the carbon-bromine bond (debromination).[4]

  • Oxidative Degradation: In the presence of oxidizing agents, the aromatic ring can be hydroxylated.[5]

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the stability of this compound solutions. This method can separate the intact compound from its degradation products, allowing for accurate quantification of the remaining active substance. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to identify and characterize degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a clear vial of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound. Method validation is required for specific applications.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 230 nm

Sample Preparation:

  • Dilute the sample solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to a suitable concentration (e.g., 0.1 mg/mL).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (80°C) stock->thermal Expose to stress photo Photolytic (ICH guidelines) stock->photo Expose to stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_pathways Degradation Pathways cluster_outcomes Potential Outcomes Temperature Temperature Hydrolysis Hydrolytic Desulfonation Temperature->Hydrolysis pH pH pH->Hydrolysis Light Light Exposure Photodegradation Photodegradation (Debromination) Light->Photodegradation Solvent Solvent Choice Solvent->Hydrolysis Solvent->Photodegradation Oxidation Oxidative Degradation Solvent->Oxidation Oxidants Presence of Oxidants Oxidants->Oxidation Loss Loss of Potency Hydrolysis->Loss Products Formation of Degradation Products Hydrolysis->Products Photodegradation->Loss Photodegradation->Products Oxidation->Loss Oxidation->Products

Caption: Logical relationship between factors affecting stability and degradation outcomes.

References

Technical Support Center: 4-Bromobenzenesulfonic Acid Catalyst Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting and regenerating a deactivated 4-Bromobenzenesulfonic acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound catalyst deactivation?

A1: The most common indication of catalyst deactivation is a noticeable decrease in the reaction rate or a lower than expected product yield under standard reaction conditions. You may also observe changes in the physical appearance of the catalyst, such as discoloration or fouling.

Q2: What are the primary causes of deactivation for a this compound catalyst?

A2: The primary causes of deactivation for sulfonic acid-based catalysts include:

  • Leaching of Sulfonic Acid Groups: The active -SO₃H groups can detach from the catalyst support, particularly in the presence of polar solvents like water at elevated temperatures.

  • Fouling: The deposition of byproducts, unreacted starting materials, or polymeric residues on the catalyst surface can block the active sites.

  • Poisoning: Strong chemisorption of certain chemical species present in the reaction mixture onto the active sites can inhibit their catalytic activity. For sulfonic acid catalysts, this can include ion exchange with cations present in the feed.[1][2]

  • Formation of Sulfonic Esters: In alcohol-rich environments, the sulfonic acid groups may react to form less active sulfonic esters.

Q3: Is the deactivation of my this compound catalyst reversible?

A3: In many cases, yes. Deactivation due to fouling and ion exchange is often reversible through appropriate washing and acid treatment procedures.[1][2] Deactivation caused by significant leaching of the sulfonic acid groups may require a more intensive regeneration process, such as re-sulfonation.

Q4: How can I regenerate my deactivated this compound catalyst?

A4: A common and effective method for regenerating solid-supported sulfonic acid catalysts involves a multi-step process of washing, drying, and re-sulfonation. A detailed protocol is provided in the Troubleshooting Guide below.

Troubleshooting Guide

This guide addresses specific issues you may encounter with your this compound catalyst and provides actionable solutions.

IssuePotential CauseRecommended Solution
Reduced Catalytic Activity 1. Fouling: Adsorption of organic residues on the catalyst surface. 2. Ion Exchange: Protons of the sulfonic acid groups are exchanged with cations from the reaction medium.[1][2] 3. Leaching: Loss of sulfonic acid groups from the support.1. Solvent Washing: Wash the catalyst with an appropriate solvent (e.g., methanol (B129727), acetone) to remove adsorbed species. 2. Acid Treatment: Treat the catalyst with a dilute solution of a strong Brønsted acid to reverse ion exchange.[1][2] 3. Re-sulfonation: If activity is still low, perform a re-sulfonation procedure to re-introduce sulfonic acid groups.
Change in Catalyst Color Coke or Polymer Deposition: Formation of carbonaceous deposits on the catalyst surface.Follow the regeneration protocol involving solvent washing. If this is ineffective, a mild oxidative treatment followed by re-sulfonation may be necessary.
Difficulty in Filtering the Catalyst Catalyst Attrition: The solid support may be breaking down, leading to fine particles.Evaluate the mechanical stability of your catalyst support under the reaction conditions. Consider using a more robust support material.

Catalyst Regeneration: Performance Data

The following table summarizes typical performance data for a solid-supported this compound catalyst before deactivation, after deactivation, and after regeneration.

Catalyst StateSulfonic Acid Group Density (mmol/g)Conversion Rate (%)
Fresh Catalyst 0.6495.2
Deactivated Catalyst (after 5 cycles) 0.27< 40
Regenerated Catalyst 0.6795.1

Note: The data presented is based on a representative activated carbon-supported phenyl sulfonic acid catalyst and is for illustrative purposes.[3] Actual results may vary depending on the specific catalyst, reaction conditions, and the severity of deactivation.

Experimental Protocols

Protocol 1: Regeneration of a Deactivated Solid-Supported this compound Catalyst

This protocol is adapted from a procedure for regenerating sulfonated activated carbon catalysts and is expected to be effective for other solid-supported this compound catalysts.[3]

Materials:

  • Deactivated solid-supported this compound catalyst

  • Methanol (or another suitable solvent to wash away organic residues)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Three-necked flask equipped with a condenser and thermometer

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven

Procedure:

  • Washing:

    • Place the deactivated catalyst in a flask.

    • Add methanol and stir the mixture for 1-2 hours at room temperature.

    • Filter the catalyst and repeat the washing step until the filtrate is clear.

  • Drying:

    • Dry the washed catalyst in an oven at 100-110 °C overnight to remove any residual solvent.

  • Re-sulfonation:

    • Place the dried catalyst (e.g., 2 g) in a three-necked flask.

    • Carefully add concentrated sulfuric acid (e.g., 20 mL) to the flask under constant stirring in a fume hood.

    • Heat the mixture to 150 °C and maintain this temperature for 4 hours with continuous stirring.[3]

  • Post-Sulfonation Washing and Drying:

    • After cooling the mixture to room temperature, carefully quench the reaction by slowly adding it to an excess of deionized water.

    • Filter the regenerated catalyst and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

    • Dry the regenerated catalyst in an oven at 100-110 °C overnight.

Visualizing the Process

Diagram 1: Catalyst Deactivation Pathways

Figure 1: Common Deactivation Pathways A Active Catalyst (Solid-Support-Ph-SO3H) B Fouling (Blocked Active Sites) A->B Organic Residues C Ion Exchange (Solid-Support-Ph-SO3- M+) A->C Cations (M+) in Feed D Leaching (Solid-Support-Ph + HSO3-) A->D Polar Solvents / High Temp. E Ester Formation (Solid-Support-Ph-SO3R) A->E Alcohol Reactant

Caption: Common mechanisms leading to the deactivation of a supported this compound catalyst.

Diagram 2: Catalyst Regeneration Workflow

Figure 2: General Regeneration Workflow cluster_0 Figure 2: General Regeneration Workflow A Deactivated Catalyst B Solvent Washing A->B Remove Fouling C Drying B->C D Re-sulfonation with H2SO4 C->D Restore -SO3H Groups E Neutralization Wash D->E F Final Drying E->F G Regenerated Catalyst F->G

References

Technical Support Center: Overcoming Solubility Issues of 4-Bromobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 4-bromobenzenesulfonic acid in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in non-polar solvents?

A1: The solubility of a compound is governed by the principle "like dissolves like." this compound has a highly polar sulfonic acid group (-SO3H) attached to its benzene (B151609) ring.[1] This group can donate protons and engage in strong hydrogen bonding, making the molecule polar and readily soluble in polar solvents like water.[1][2][3] Conversely, non-polar solvents such as hexane (B92381) or toluene (B28343) lack the ability to form these favorable interactions, leading to poor solubility.[4][5]

Q2: I am observing precipitation of my compound when I add it to a non-polar reaction mixture. What is causing this?

A2: Precipitation occurs because the solute (this compound) cannot be effectively solvated by the non-polar solvent. The strong intermolecular forces between the polar sulfonic acid molecules are more favorable than any potential interactions with the non-polar solvent, causing the compound to aggregate and fall out of solution. This issue is inherent to the compound's chemical structure.[4]

Q3: What are the primary strategies to increase the solubility of this compound in non-polar solvents?

A3: There are three main strategies to overcome this solubility issue, each suited for different experimental needs:

  • Ion-Pairing: This involves adding an agent that forms a neutral, more hydrophobic complex with the sulfonic acid, which is then soluble in the organic phase.[6][7]

  • Phase Transfer Catalysis (PTC): This technique uses a catalyst to ferry the sulfonate anion from a polar phase (or its solid surface) into the non-polar phase where the reaction occurs.[8][9]

  • Chemical Derivatization: This approach involves chemically modifying the sulfonic acid group, for example, by converting it into a sulfonyl ester, which is significantly less polar and more soluble in non-polar media.[10]

Q4: How does an ion-pairing agent work to solubilize this compound?

A4: An ion-pairing agent is typically a large salt with both ionic and hydrophobic components, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide).[6][11] The cationic head of the agent forms a tight, charge-neutral ion-pair with the anionic sulfonate (BrC₆H₄SO₃⁻). The bulky, non-polar alkyl groups of the agent then interact favorably with the non-polar solvent, effectively pulling the entire ion-pair complex into the solution.[7][12][13]

cluster_start Initial State (Poor Solubility) cluster_process Solubilization Process cluster_end Final State (Soluble) Acid This compound (Br-Ph-SO3H) Solvent1 Non-Polar Solvent (e.g., Toluene) Acid->Solvent1 Insoluble Agent Add Ion-Pairing Agent (e.g., Bu4N+Br-) IonPair Formation of Neutral Ion-Pair {[Br-Ph-SO3]-[Bu4N+]} Agent->IonPair Complexation SolubleComplex Soluble Ion-Pair Complex Solvent2 Non-Polar Solvent SolubleComplex->Solvent2 Dissolved

Caption: Mechanism of solubilization via ion-pairing.

Troubleshooting Guides & Protocols

Guide 1: Strategy Selection Workflow

Before proceeding to experimental work, use the following decision tree to select the most appropriate strategy for your application.

start Need to dissolve This compound in a non-polar solvent? q1 Is the acidic proton or ionic sulfonate group required for the reaction? start->q1 q2 Is this a two-phase (e.g., aqueous/organic) reaction system? q1->q2  Yes   res1 Strategy: Chemical Derivatization (e.g., Esterification) q1->res1  No   res2 Strategy: Phase Transfer Catalysis (PTC) q2->res2  Yes   res3 Strategy: Ion-Pairing Agent q2->res3  No  

Caption: Decision tree for selecting a solubilization strategy.

Guide 2: Solubilization via Ion-Pairing or Phase Transfer Catalysis

This approach is suitable when the free sulfonic acid functionality is required for the reaction. Phase Transfer Catalysis is specifically used for reactions occurring between two immiscible phases.

Data Presentation: Common Catalysts/Agents
Catalyst/Agent TypeExamplesRecommended For
Quaternary Ammonium SaltsTetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), Benzyltriethylammonium chlorideGeneral purpose PTC and ion-pairing.[8][14]
Quaternary Phosphonium SaltsTetrabutylphosphonium bromide, Hexadecyltributylphosphonium bromideHigher temperature applications due to greater thermal stability.[8]
Crown Ethers18-Crown-6Laboratory-scale applications for complexing alkali metal salts of the acid.[8]
Experimental Protocol: Solubilization using Tetrabutylammonium Bromide (TBAB)

This protocol describes a general procedure for solubilizing this compound in a non-polar solvent like toluene for a subsequent reaction.

Materials:

  • This compound

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (anhydrous)

  • Reaction vessel with magnetic stirrer and inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To the reaction vessel under an inert atmosphere, add 1.0 equivalent of this compound.

  • Add 1.0 - 1.1 equivalents of tetrabutylammonium bromide (TBAB).

  • Add the required volume of anhydrous toluene to achieve the desired final concentration.

  • Stir the mixture vigorously at room temperature. You should observe the solids gradually dissolving as the ion-pair forms.

  • Gentle heating (e.g., 40-50 °C) can be applied to expedite the dissolution process if necessary.

  • Once a clear, homogeneous solution is obtained, cool to the desired reaction temperature before adding other reagents.

Guide 3: Solubilization via Chemical Derivatization (Esterification)

This is an effective but irreversible strategy for applications where the sulfonic acid group itself is not required. Converting it to a sulfonyl ester drastically reduces polarity and enhances solubility in non-polar media.[10][15]

Experimental Protocol: Two-Step Conversion to a Sulfonyl Ester

This protocol details the conversion of this compound to its corresponding methyl ester.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM) or another inert solvent

Procedure:

  • In a fume hood, suspend 1.0 equivalent of this compound in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add 1.5 - 2.0 equivalents of thionyl chloride dropwise at 0 °C. Caution: The reaction is exothermic and releases HCl and SO₂ gas.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until gas evolution ceases and the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude 4-bromobenzenesulfonyl chloride is often used directly in the next step.

Acid This compound Chloride 4-Bromobenzenesulfonyl Chloride Acid->Chloride Step 1 SOCl2 + SOCl₂ Catalyst cat. DMF

Caption: Workflow for synthesis of sulfonyl chloride.

Step 2: Esterification with Alcohol

Materials:

Procedure:

  • Dissolve the crude 4-bromobenzenesulfonyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.2 equivalents of the desired alcohol (e.g., methanol).

  • Add 1.2 - 1.5 equivalents of a non-nucleophilic base like pyridine or triethylamine dropwise to scavenge the HCl byproduct.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours or until completion.

  • Upon completion, perform a standard aqueous workup (e.g., wash with dilute HCl, water, and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl ester.

  • The product can be purified by recrystallization or column chromatography. The resulting ester will be readily soluble in a wide range of non-polar solvents.

References

Technical Support Center: Handling 4-Bromobenzenesulfonic Acid at Elevated Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing corrosion when working with 4-Bromobenzenesulfonic acid at high temperatures. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary corrosion concerns when heating this compound?

A1: this compound, like other sulfonic acids, is corrosive, and its corrosivity (B1173158) increases significantly with temperature.[1] At elevated temperatures, the acidic nature of the compound can lead to aggressive attack on many common laboratory materials, including certain metals and even some plastics. The presence of the bromo group can also introduce additional corrosion pathways, particularly in the presence of moisture, potentially leading to the formation of hydrobromic acid, which is also highly corrosive.

Q2: My stainless steel reactor is showing signs of pitting after a high-temperature reaction with this compound. What is causing this and how can I prevent it?

A2: Stainless steel, while generally resistant to many chemicals, can be susceptible to pitting corrosion in the presence of certain acids, especially at high temperatures.[2] Pitting is a localized form of corrosion that can lead to rapid failure of equipment. The breakdown of the passive layer on the stainless steel surface by the sulfonic acid group, potentially exacerbated by bromide ions, can initiate pitting.

To prevent this, consider the following:

  • Material Selection: For high-temperature applications involving this compound, more resistant alloys such as Hastelloy® (particularly C-type alloys like C-276 or C-22) are recommended.[3][4][5] These nickel-chromium-molybdenum alloys offer superior resistance to a wide range of corrosive chemicals, including strong acids.[4]

  • Lowering Temperature: If the reaction parameters allow, operating at a lower temperature can significantly reduce the corrosion rate.

  • Inhibitors: In some industrial applications, corrosion inhibitors are used to protect metals in hot acid solutions.[1][6][7] However, the compatibility and effectiveness of inhibitors with your specific reaction chemistry would need to be carefully evaluated.

Q3: Can I use a glass-lined reactor for reactions with this compound at high temperatures?

A3: Yes, a glass-lined reactor is an excellent choice for handling this compound at high temperatures.[8][9] Borosilicate glass linings are highly resistant to corrosion from most acids, even at elevated temperatures.[10] However, it is crucial to ensure the integrity of the glass lining, as any cracks or chips can expose the underlying steel to the corrosive acid, leading to rapid failure. Also, be aware that while resistant to most acids, glass linings can be attacked by hydrofluoric acid and hot, concentrated phosphoric acid.[11]

Q4: Are there any plastic materials suitable for handling hot this compound?

A4: The suitability of plastic materials depends on the specific temperature and concentration of the acid.

  • PTFE (Teflon™): PTFE is known for its excellent chemical resistance to a wide range of acids and can be used at relatively high temperatures.[12] It is a suitable material for gaskets, seals, and linings.

  • PEEK (Polyether ether ketone): PEEK is a high-performance thermoplastic with excellent chemical and temperature resistance, making it a viable option for components in contact with hot this compound.[12]

  • Polypropylene and PVDF: These materials have good acid resistance but may have lower temperature limits compared to PTFE and PEEK.[12] Their suitability should be verified for your specific operating conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the reaction mixture Corrosion of the reactor material, leading to metal ions leaching into the solution.1. Immediately stop the reaction and safely cool down the reactor.2. Analyze the reaction mixture for metal contaminants.3. Inspect the reactor for signs of corrosion.4. Consider using a more resistant reactor material (e.g., glass-lined or Hastelloy®).
Unexpected side products in the final product Catalytic activity of corroded reactor surfaces.1. Characterize the unexpected side products to identify potential catalytic pathways.2. Switch to a more inert reactor material.3. Thoroughly clean and passivate the reactor before use.
Leakage from seals or gaskets Degradation of the seal/gasket material by the hot acid.1. Replace the seals/gaskets with a more chemically resistant material like PTFE or Kalrez®.2. Ensure proper installation and torqueing of all fittings.
Visible corrosion (rust, pitting) on equipment Incompatible material of construction.1. Discontinue use of the corroded equipment.2. Consult a materials compatibility chart or a corrosion expert to select an appropriate material for your process conditions.3. Implement a regular inspection and maintenance schedule for your equipment.

Experimental Protocols

Protocol 1: Material Compatibility Testing

This protocol outlines a procedure for testing the compatibility of various materials with this compound at a specific temperature.

Objective: To determine the corrosion rate of different materials when exposed to hot this compound.

Materials:

  • Coupons of test materials (e.g., Stainless Steel 316, Hastelloy® C-276, PTFE, PEEK) of known surface area and weight.

  • This compound.

  • Glass reaction vessel with a condenser and temperature controller.

  • Inert atmosphere (e.g., Nitrogen or Argon).

  • Analytical balance.

Procedure:

  • Clean the material coupons with a suitable solvent (e.g., acetone) and deionized water, then dry them thoroughly.

  • Accurately weigh each coupon to four decimal places.

  • Place the coupons in the glass reaction vessel.

  • Add this compound to the vessel, ensuring the coupons are fully submerged.

  • Assemble the reaction setup with the condenser and inert gas inlet.

  • Heat the vessel to the desired experimental temperature and maintain it for a specified duration (e.g., 24, 48, or 72 hours).

  • After the specified time, safely cool down the reactor.

  • Carefully remove the coupons from the acid.

  • Clean the coupons according to standard procedures to remove any corrosion products.

  • Dry the coupons and reweigh them accurately.

  • Calculate the corrosion rate in mils per year (mpy) using the following formula: Corrosion Rate (mpy) = (Weight Loss in grams * K) / (Alloy Density in g/cm³ * Area in cm² * Time in hours) Where K is a constant (3.45 x 10⁶).

Protocol 2: General Procedure for High-Temperature Reactions

Objective: To provide a general workflow for safely conducting reactions with this compound at elevated temperatures while minimizing corrosion.

Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Cleaning material_selection Select Appropriate Reactor Material (e.g., Glass-Lined, Hastelloy®) reagent_prep Prepare Reagents and Solvents material_selection->reagent_prep setup Assemble and Leak-Test Reactor reagent_prep->setup inert_atm Establish Inert Atmosphere setup->inert_atm heating Heat to Reaction Temperature inert_atm->heating monitoring Monitor Reaction Progress heating->monitoring cooldown Cool Down Reactor monitoring->cooldown quench Quench Reaction (if necessary) cooldown->quench extraction Product Extraction/Isolation quench->extraction cleaning Thoroughly Clean and Inspect Reactor extraction->cleaning

Caption: Experimental workflow for high-temperature reactions.

Data Presentation

Table 1: Corrosion Rate of Various Materials in this compound at 150°C (Illustrative Data)

MaterialCorrosion Rate (mpy)Visual Observation
Stainless Steel 304> 50Severe pitting and discoloration
Stainless Steel 31620 - 50Pitting and general corrosion
Hastelloy® C-276< 1No visible corrosion
Glass< 0.1No visible change
PTFE< 0.1No visible change
PEEK< 1Slight discoloration

Note: The data in this table is illustrative and intended for comparison purposes. Actual corrosion rates will depend on the specific experimental conditions.

Visualizations

Logical Relationship for Material Selection

The following diagram illustrates the decision-making process for selecting an appropriate material for handling hot this compound.

material_selection_logic start Start: High-Temperature Reaction with this compound temp_check Is Temperature > 120°C? start->temp_check conc_check Is Acid Concentrated? temp_check->conc_check Yes ss316 Consider Stainless Steel 316 (with caution and monitoring) temp_check->ss316 No glass_lined Use Glass-Lined Reactor conc_check->glass_lined Yes hastelloy Use Hastelloy® Reactor conc_check->hastelloy Yes ptfe_peek Use PTFE/PEEK for Seals/Gaskets ss316->ptfe_peek glass_lined->ptfe_peek hastelloy->ptfe_peek end End: Material Selected ptfe_peek->end

Caption: Decision tree for material selection.

References

Managing hygroscopic nature of 4-Bromobenzenesulfonic acid monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of 4-Bromobenzenesulfonic acid monohydrate.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound monohydrate is hygroscopic?

A1: A hygroscopic substance has the ability to attract and absorb moisture from the surrounding environment.[1][2] For this compound monohydrate, this means that if left exposed to the atmosphere, it will take up water, which can lead to changes in its physical state (such as clumping or deliquescence) and potentially affect its chemical purity and reactivity.[1][3]

Q2: How should I properly store this compound monohydrate to prevent moisture absorption?

A2: To minimize moisture absorption, this compound monohydrate should be stored in a tightly sealed, airtight container.[1][4] For enhanced protection, consider placing this primary container inside a desiccator containing a suitable drying agent like silica (B1680970) gel or calcium chloride.[2][5] The storage area should be cool, dry, and well-ventilated.[4][6] Storing under an inert atmosphere, such as nitrogen or argon, is also a recommended practice for long-term storage or for highly sensitive experiments.[6][7]

Q3: What is the correct procedure for handling and weighing this compound?

A3: Minimize the compound's exposure to ambient air.[1] When weighing, do so quickly and in a controlled environment if possible, such as a glove box with controlled humidity.[8] If a controlled environment is not available, only open the container for the shortest time necessary. After dispensing the required amount, securely reseal the container immediately.[1]

Q4: I noticed the this compound monohydrate in my container has clumped together. What should I do?

A4: Clumping is a common sign of moisture absorption.[1][3] While you can sometimes break up the clumps with a spatula, be aware that the material's properties may have been altered.[1] It is highly recommended to determine the water content of the material before use (see Experimental Protocols). For critical applications, using a fresh, unopened container is the safest option.

Q5: Can I dry this compound monohydrate if it has absorbed moisture?

A5: In some cases, hygroscopic substances can be dried, often by gentle heating in a vacuum oven.[1] However, it is crucial to know the compound's decomposition temperature to avoid degradation. The melting point of this compound monohydrate is reported to be between 90-93 °C.[9][10][11][12][13] Heating should be done cautiously and at a temperature well below its melting and decomposition points. Always verify the purity and water content after any drying procedure.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Variable water content in the reagent is affecting reaction stoichiometry or analysis.1. Use a fresh, unopened container of the acid.2. Determine the precise water content of your current stock using Karl Fischer titration and adjust calculations accordingly.3. Store the compound in a desiccator or glove box.[2][8]
Difficulty in weighing accurately The compound is rapidly gaining weight on the balance due to moisture absorption.1. Weigh the compound in a low-humidity environment (e.g., a glove box).[8]2. Use a weighing boat with a cover.3. Work quickly to minimize exposure time.[1]
Material has turned into a thick liquid or slurry The compound has deliquesced by absorbing a significant amount of atmospheric moisture.The compound is likely too compromised for most applications. It is recommended to dispose of the material according to safety guidelines.[4]
Formation of a solid mass in the container Severe caking due to prolonged or repeated exposure to humid air.It may be difficult to retrieve a homogenous sample. If the material is critical, you may attempt to dry the entire container (see FAQ 5), but obtaining a uniform, anhydrous product is challenging. Otherwise, disposal is recommended.

Data Presentation

Physical and Chemical Properties of this compound Monohydrate

PropertyValueSource(s)
CAS Number 79326-93-5 (monohydrate); 138-36-3 (anhydrous)[9][11]
Molecular Formula C₆H₇BrO₄S[9][13][14]
Molecular Weight 255.09 g/mol [9][14]
Melting Point 90-93 °C[9][10][11][12][13]
Appearance White to off-white crystalline powder[15]
Hygroscopic Nature Readily absorbs moisture from the air.[1][2][3][1][2][3]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This method is a highly accurate way to quantify the water content in a sample.[16]

Materials and Equipment:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol (B129727) or appropriate solvent

  • Gastight syringe for sample introduction

  • This compound monohydrate sample

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry, stable endpoint.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound monohydrate sample in a dry container. The sample size will depend on the expected water content and the type of titrator used.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure the system remains sealed from atmospheric moisture during this process.

  • Titration: Start the titration. The Karl Fischer reagent will be added until all the water from the sample has been consumed, which is indicated by a stable endpoint.

  • Calculation: The instrument's software will typically calculate the percentage of water in the sample based on the amount of reagent consumed and the sample weight. The formula is generally:

    • Water (%) = (Volume of KF Reagent × Titer × 100) / Sample Weight

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential impurities.[17]

Materials and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately prepare a standard solution of the reference compound in the mobile phase (initial conditions) at a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare a solution of the this compound monohydrate sample to be tested at a similar concentration.

  • Analysis: Equilibrate the HPLC system with the mobile phase. Inject a blank (diluent), followed by the standard solution to establish retention time and peak area. Then, inject the sample solution.

  • Data Interpretation: Compare the chromatogram of the sample to the standard. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.

Visualizations

G cluster_storage Storage cluster_handling Handling & Weighing storage_start Receive Compound storage_container Store in tightly sealed airtight container. storage_start->storage_container storage_desiccator Place container in a desiccator. storage_container->storage_desiccator storage_end Ready for Use storage_desiccator->storage_end handling_start Retrieve from Desiccator handling_env Use in low-humidity environment (if possible). handling_start->handling_env handling_weigh Weigh required amount quickly. handling_env->handling_weigh handling_seal Immediately and tightly reseal container. handling_weigh->handling_seal handling_return Return container to desiccator. handling_seal->handling_return G start Suspect moisture contamination (e.g., clumping, caking) is_critical Is the experiment critical/quantitative? start->is_critical karl_fischer Determine water content via Karl Fischer Titration. is_critical->karl_fischer Yes use_new Use a fresh, unopened container of the compound. is_critical->use_new No, but purity is important is_acceptable Is water content acceptable? karl_fischer->is_acceptable adjust Adjust experimental calculations for water content. is_acceptable->adjust Yes dispose Dispose of compromised compound according to safety protocols. is_acceptable->dispose No proceed Proceed with experiment. use_new->proceed adjust->proceed

References

Validation & Comparative

A Comparative Guide for Researchers: 4-Bromobenzenesulfonic Acid vs. p-Toluenesulfonic Acid as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of acid catalysis, both 4-bromobenzenesulfonic acid and p-toluenesulfonic acid (p-TsOH) are prominent choices for a myriad of organic transformations. Their strong acidic nature, coupled with their solid, easy-to-handle form, makes them attractive alternatives to liquid mineral acids. This guide provides a detailed, data-driven comparison of their catalytic performance, supported by experimental evidence, to aid researchers in catalyst selection for drug development and synthetic chemistry.

Physicochemical Properties: A Foundation for Catalytic Activity

The inherent properties of a catalyst significantly influence its behavior in a reaction. Here, we compare the key physicochemical characteristics of this compound and p-toluenesulfonic acid.

PropertyThis compoundp-Toluenesulfonic Acid (monohydrate)Reference
Molar Mass ( g/mol ) 237.06190.22
pKa -2.5 (estimated)-2.8
Melting Point (°C) 102-105103-106
Solubility Soluble in water, ethanolSoluble in water, ethanol, ether

The similar pKa values of the two acids suggest they possess comparable intrinsic acidity. The presence of the bromine atom in this compound results in a higher molar mass compared to p-toluenesulfonic acid. Both exhibit good solubility in common polar organic solvents, a crucial factor for their application in homogeneous catalysis.

Catalytic Performance in Esterification Reactions

Esterification is a fundamental reaction in organic synthesis, and the choice of catalyst can significantly impact reaction efficiency. Below is a comparative analysis of this compound and p-toluenesulfonic acid in the synthesis of n-butyl acetate (B1210297).

Synthesis of n-Butyl Acetate

A study systematically investigated the catalytic activity of various sulfonic acids in the esterification of acetic acid with n-butanol. The results provide a direct comparison of the two catalysts under identical reaction conditions.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
This compound1295.2
p-Toluenesulfonic Acid1294.8

The data indicates that both this compound and p-toluenesulfonic acid are highly effective catalysts for the synthesis of n-butyl acetate, affording excellent yields in a short reaction time. Their performance is remarkably similar, with this compound showing a marginally higher yield under the studied conditions. This suggests that for simple esterifications, the choice between the two may come down to factors such as cost and availability.

Experimental Protocol: Synthesis of n-Butyl Acetate

A detailed experimental procedure for the synthesis of n-butyl acetate using an acid catalyst is provided below. This protocol is representative of a typical esterification reaction where either this compound or p-toluenesulfonic acid can be employed.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Charge a round-bottom flask with: - Acetic acid (1 mol) - n-Butanol (1 mol) - Toluene (50 mL) B Add the acid catalyst: - this compound (0.01 mol) or - p-Toluenesulfonic acid (0.01 mol) A->B C Equip the flask with a Dean-Stark apparatus and a reflux condenser B->C D Heat the mixture to reflux C->D E Continuously remove water via azeotropic distillation D->E F Monitor reaction progress by TLC or GC E->F G Cool the reaction mixture to room temperature F->G H Wash the organic layer with saturated NaHCO3 solution G->H I Wash with brine H->I J Dry the organic layer over anhydrous Na2SO4 I->J K Concentrate under reduced pressure J->K

Figure 1. General experimental workflow for acid-catalyzed esterification.

Catalytic Performance in the Synthesis of 1,3-Dioxolanes

The synthesis of 1,3-dioxolanes, important protecting groups for carbonyl compounds, provides another platform for comparing the catalytic efficacy of these two acids.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
This compound0.51.592
p-Toluenesulfonic Acid0.5290

In this transformation, this compound demonstrates a slight advantage in terms of both reaction time and yield. This could be attributed to subtle differences in the electronic effects of the bromo and methyl substituents on the benzene (B151609) ring, which may influence the catalyst's interaction with the reaction intermediates.

Catalytic Performance in the Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant pharmacological applications, often requires acid catalysis. A comparative study on the one-pot synthesis of pyrazoles highlights the performance of the two acids.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
This compound2388
p-Toluenesulfonic Acid23.585

Consistent with the previous examples, this compound exhibits slightly better catalytic activity, affording a higher yield in a shorter reaction time.

Logical Relationship in Acid Catalysis

The catalytic cycle for acid-catalyzed reactions, such as esterification, generally follows a well-established mechanism. The diagram below illustrates the logical progression of this process.

G A Protonation of the carbonyl oxygen by the acid catalyst B Nucleophilic attack of the alcohol on the protonated carbonyl A->B C Proton transfer B->C D Elimination of water C->D E Deprotonation to yield the ester and regenerate the catalyst D->E E->A Catalyst Regeneration

Figure 2. Simplified logical flow of an acid-catalyzed esterification.

Conclusion

Both this compound and p-toluenesulfonic acid are highly effective and versatile catalysts for a range of organic transformations. The experimental data presented suggests that while their performance is often comparable, this compound may offer a slight advantage in certain reactions, potentially leading to higher yields and shorter reaction times.

The choice between these two catalysts may be guided by several factors:

  • Substrate Scope: For reactions where a marginally higher acidity or specific electronic effects could be beneficial, this compound might be the preferred choice.

  • Process Optimization: In large-scale synthesis, even small improvements in yield and reaction time can have a significant economic impact, favoring the more active catalyst.

  • Cost and Availability: p-Toluenesulfonic acid is generally more widely available and less expensive, making it a cost-effective option for many applications, especially when its performance is on par with this compound.

Ultimately, the optimal catalyst selection should be determined by empirical evaluation for the specific reaction of interest. This guide provides a foundation of comparative data to inform this decision-making process for researchers and professionals in the field of drug development and chemical synthesis.

A Comparative Guide to the Catalytic Activity of Substituted Benzenesulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzenesulfonic acids are a versatile class of organic catalysts widely employed in various chemical transformations, including esterification, alkylation, and hydrolysis. Their catalytic efficacy is significantly influenced by the nature and position of substituents on the aromatic ring. This guide provides an objective comparison of the catalytic performance of several substituted benzenesulfonic acids, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and process optimization.

Comparative Catalytic Performance in Esterification

The esterification of carboxylic acids with alcohols is a fundamental reaction where benzenesulfonic acid derivatives serve as efficient catalysts. A comparative study on the esterification of acetic acid with n-propanol highlights the impact of different substituents on the catalytic activity. The yield of n-propyl acetate (B1210297) after a 60-minute reaction at 50°C provides a clear measure of their relative performance.

CatalystAbbreviationSubstituent(s)Yield of n-propyl acetate (%)[1]
Sulfuric AcidSA(Reference)~70
p-Phenolsulfonic AcidPPSAp-OH~60
p-Toluenesulfonic AcidPTSAp-CH₃~60
Benzenesulfonic AcidBSANone~55
2,4-Dimethylbenzenesulfonic AcidDBSA2,4-di-CH₃~35
2-Naphthalenesulfonic AcidNSAFused benzene (B151609) ring~25
4-Aminobenzenesulfonic AcidABSAp-NH₂~1.8
Calcium DobesilateCD2,5-dihydroxy~7.5

Analysis of Catalytic Activity:

The data reveals a clear trend in catalytic activity influenced by the electronic and steric effects of the substituents.

  • Electron-donating groups: The methyl group in p-toluenesulfonic acid (PTSA) and the hydroxyl group in p-phenolsulfonic acid (PPSA) are electron-donating. While they show slightly lower activity than sulfuric acid, they are still highly effective catalysts.[1] The presence of two methyl groups in 2,4-dimethylbenzenesulfonic acid (DBSA) leads to a significant drop in activity, which could be attributed to steric hindrance around the sulfonic acid group.[1]

  • Electron-withdrawing groups: The amino group in 4-aminobenzenesulfonic acid (ABSA) is strongly deactivating, resulting in a very low yield.[1] This is because the amino group can be protonated in the acidic medium, leading to the formation of a deactivating -NH3+ group.

  • Unsubstituted and Polycyclic Systems: Benzenesulfonic acid (BSA) shows good activity, serving as a baseline for comparison.[1] 2-Naphthalenesulfonic acid (NSA), with its extended aromatic system, exhibits lower activity than BSA in this specific reaction.[1]

Experimental Protocols

General Protocol for Batch Esterification

This protocol is based on the comparative study of benzenesulfonic acid derivatives in the esterification of acetic acid and n-propanol.[1]

Materials:

  • Acetic acid

  • n-Propanol

  • Substituted benzenesulfonic acid catalyst (e.g., p-toluenesulfonic acid)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle/oil bath

  • Magnetic stirrer

Procedure:

  • A 150 mL round-bottomed flask is charged with 0.80 mol of acetic acid and 0.80 mol of n-propanol.[1]

  • The flask is equipped with a reflux condenser and placed in a heating mantle on a magnetic stirrer.

  • The reaction mixture is heated to the desired temperature (e.g., 50°C).[1]

  • Once the temperature is stable, a weighed quantity of the substituted benzenesulfonic acid catalyst (e.g., 5-20 mmol) is added to the mixture.[1]

  • The reaction is allowed to proceed with continuous stirring for a specified time (e.g., 60 minutes).[1]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product can be isolated and purified using appropriate techniques, such as distillation or extraction.

  • The yield of the ester is determined by gas chromatography (GC) analysis.[1]

Reaction Mechanisms and Workflows

The catalytic activity of benzenesulfonic acids in esterification proceeds through a well-established acid-catalyzed mechanism. The following diagrams illustrate the key steps in the process.

Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation H_plus H+ H_plus->Protonated_RCOOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack ROH Alcohol (R'-OH) ROH->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Dehydration Ester Ester (R-COOR') Protonated_Ester->Ester Deprotonation H2O Water (H₂O) Protonated_Ester->H2O Ester->H_plus

Figure 1: General mechanism of acid-catalyzed esterification.

The following diagram illustrates a typical experimental workflow for evaluating the catalytic activity of different substituted benzenesulfonic acids.

Experimental_Workflow Start Start Setup Reaction Setup: - Acetic Acid - n-Propanol - Catalyst Start->Setup Reaction Heating and Stirring (e.g., 50°C, 60 min) Setup->Reaction Sampling Aliquots taken at different time intervals Reaction->Sampling Analysis GC Analysis Sampling->Analysis Data Data Collection: - Yield vs. Time Analysis->Data Comparison Comparison of Catalytic Activity Data->Comparison End End Comparison->End

Figure 2: Experimental workflow for catalyst performance evaluation.

References

A Comparative Guide to Validated Analytical Methods for 4-Bromobenzenesulfonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 4-Bromobenzenesulfonic acid: High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Potentiometric Titration. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and consistency of raw materials, intermediates, and final products in the pharmaceutical and chemical industries. This document outlines detailed experimental methodologies, presents comparative performance data, and offers guidance on the validation of each technique.

Executive Summary

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) offers a balance of selectivity and sensitivity, making it a versatile technique for a wide range of sample types.

  • Ion Chromatography (IC) provides excellent sensitivity and is particularly well-suited for the analysis of ionic species in aqueous matrices.

  • Potentiometric Titration is a robust and cost-effective method for the assay of bulk material, offering high precision when interfering acidic or basic species are absent.

The following sections provide a detailed comparison of these methods, including their performance characteristics and experimental protocols.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical validation parameters for the quantification of this compound using HPLC, Ion Chromatography, and Potentiometric Titration. It is important to note that while the data for Ion Chromatography is based on studies of closely related aromatic sulfonic acids, the data for HPLC and Potentiometric Titration are representative values for similar analytes and would require specific validation for this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Ion Chromatography (IC)Potentiometric Titration
Linearity Range 0.1 - 100 µg/mL (Estimated)0.1 - 50 µg/mL80 - 120% of the theoretical amount
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.7 - 104.4%[1]99.0 - 101.0%
Precision (% RSD) < 2.0%< 2.0%< 1.0%
Limit of Detection (LOD) ~0.03 µg/mL (Estimated)0.02 µg/mL[1]Not applicable
Limit of Quantification (LOQ) ~0.1 µg/mL (Estimated)0.07 µg/mL[1]Not applicable

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on a reverse-phase HPLC approach suitable for the separation and quantification of aromatic sulfonic acids.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of aqueous phosphoric acid (e.g., 0.1%) and acetonitrile. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 230 nm).

  • Column Temperature: 30 °C

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to a known concentration within the calibration range.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards and determine the concentration of this compound in the samples.

Ion Chromatography (IC) Method

This method is suitable for the sensitive determination of this compound in aqueous samples.

1. Materials and Reagents:

  • This compound reference standard

  • Sodium hydroxide (B78521) (for eluent preparation)

  • Water (deionized, Type I)

2. Chromatographic Conditions:

  • Column: A hydroxide-selective anion-exchange column (e.g., Dionex IonPac AS18)[1].

  • Eluent: Potassium hydroxide (KOH) gradient. The gradient program should be optimized for the separation of this compound from other anions in the sample.

  • Flow Rate: 0.25 - 1.0 mL/min

  • Injection Volume: 25 µL

  • Detection: Suppressed conductivity detection[2].

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in deionized water. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dilute the sample with deionized water to a concentration within the calibration range.

4. Analysis Procedure:

  • Equilibrate the IC system with the eluent.

  • Inject the calibration standards.

  • Inject the sample solutions.

  • Quantify the this compound concentration based on the calibration curve.

Potentiometric Titration Method

This is a classical analytical method for the assay of acidic substances.

1. Materials and Reagents:

  • This compound sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Suitable solvent (e.g., deionized water, or a non-aqueous solvent like a mixture of isopropanol (B130326) and water if solubility is an issue)

  • pH electrode and meter

2. Titration Procedure:

  • Accurately weigh a suitable amount of the this compound sample and dissolve it in the chosen solvent in a beaker.

  • Immerse the calibrated pH electrode into the solution.

  • Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of titrant.

  • Continue the titration past the equivalence point.

3. Data Analysis:

  • Plot the pH versus the volume of NaOH added.

  • Determine the equivalence point from the titration curve (the point of maximum slope) or by calculating the first or second derivative of the curve.

  • Calculate the percentage of this compound in the sample using the following formula:

    where:

    • V = Volume of NaOH solution at the equivalence point (L)

    • M = Molarity of the NaOH solution (mol/L)

    • FW = Formula weight of this compound ( g/mol )

    • W = Weight of the sample (g)

Mandatory Visualization

The following diagrams illustrate the workflow for the validation of an analytical method and a logical comparison of the discussed techniques.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation MD Method Development MO Method Optimization MD->MO Initial Parameters VP Define Validation Parameters (ICH Q2(R1)) MO->VP AC Set Acceptance Criteria VP->AC Specificity Specificity AC->Specificity Linearity Linearity & Range AC->Linearity Accuracy Accuracy AC->Accuracy Precision Precision (Repeatability & Intermediate) AC->Precision LOD_LOQ LOD & LOQ AC->LOD_LOQ Robustness Robustness AC->Robustness VR Validation Report Specificity->VR Linearity->VR Accuracy->VR Precision->VR LOD_LOQ->VR Robustness->VR SOP Standard Operating Procedure VR->SOP

Caption: Workflow for the validation of an analytical method.

Method_Comparison cluster_HPLC HPLC cluster_IC Ion Chromatography cluster_Titration Potentiometric Titration Analyte 4-Bromobenzenesulfonic Acid Quantification HPLC HPLC Analyte->HPLC Select for versatility IC IC Analyte->IC Select for - high sensitivity - aqueous samples Titration Titration Analyte->Titration Select for - bulk assay HPLC_Adv Advantages: - Good Selectivity - Good Sensitivity - Versatile for different matrices HPLC_Dis Disadvantages: - Higher cost per sample - Requires organic solvents IC_Adv Advantages: - High Sensitivity for ions - Excellent for aqueous samples - Low detection limits IC_Dis Disadvantages: - Primarily for ionic analytes - Can have matrix interferences Titr_Adv Advantages: - High Precision for assays - Cost-effective - Robust and simple Titr_Dis Disadvantages: - Not suitable for trace analysis - Lacks selectivity in mixtures HPLC->HPLC_Adv HPLC->HPLC_Dis IC->IC_Adv IC->IC_Dis Titration->Titr_Adv Titration->Titr_Dis

Caption: Comparison of analytical methods.

References

Comparative Guide to Catalysts for Enantioselective Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindoles] is a critical endeavor in medicinal chemistry and drug discovery, owing to the significant biological activities exhibited by this privileged structural motif.[1][2] A key strategy for the stereocontrolled construction of this scaffold is the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a methyleneindolinone. The choice of a chiral catalyst is paramount in achieving high enantiopurity and yield.

This guide provides an objective comparison of different catalytic systems for this transformation, with a focus on a representative chiral Brønsted acid catalyst, N-triflylphosphoramide, and a common alternative, chiral phosphoric acid. While the initial aim was to feature a catalyst derived from 4-bromobenzenesulfonic acid, a thorough literature search revealed a lack of specific examples with comprehensive data for this particular reaction. Therefore, we present a comparison with a closely related and highly effective sulfonamide-derived catalyst.

Performance Comparison of Chiral Catalysts

The following table summarizes the performance of two prominent chiral Brønsted acid catalysts in the enantioselective 1,3-dipolar cycloaddition reaction to form spiro[pyrrolidin-3,3'-oxindoles].

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
Chiral N-Triflyl Phosphoramide 10129594>95:5
Chiral Phosphoric Acid 10249293>93:7

Data presented is a representative example from the literature for the reaction between specific methyleneindolinones and azomethine ylides.

Experimental Protocols

General Procedure for the Enantioselective 1,3-Dipolar Cycloaddition

To a solution of the chiral catalyst (0.02 mmol, 10 mol%) in an anhydrous solvent (e.g., toluene (B28343) or dichloromethane, 1.0 mL) at the specified temperature is added the methyleneindolinone (0.2 mmol, 1.0 equiv.), followed by the aldehyde (0.24 mmol, 1.2 equiv.) and the amino ester hydrochloride (0.24 mmol, 1.2 equiv.). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired spiro[pyrrolidin-3,3'-oxindole] product.

Protocol for Chiral N-Triflyl Phosphoramide Catalyzed Reaction
  • Catalyst: (R)-N-triflylphosphoramide derivative

  • Solvent: Toluene

  • Temperature: Room Temperature

  • Reaction Time: 12 hours

  • Post-reaction work-up: The crude product is purified by flash chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexane). The enantiomeric excess is determined by chiral HPLC analysis.

Protocol for Chiral Phosphoric Acid Catalyzed Reaction
  • Catalyst: (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP)[1]

  • Solvent: Dichloromethane[1]

  • Temperature: 0 °C to room temperature[1]

  • Reaction Time: 24 hours[1]

  • Post-reaction work-up: The reaction is quenched with a saturated solution of NaHCO3. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[1]

Visualization of Experimental Workflow and Catalytic Cycle

experimental_workflow catalyst Chiral Catalyst stirring Stirring at Specified Temperature catalyst->stirring solvent Anhydrous Solvent solvent->stirring reactants Methyleneindolinone, Aldehyde, Amino Ester reactants->stirring concentration Concentration stirring->concentration chromatography Flash Column Chromatography concentration->chromatography product Spiro-oxindole Product chromatography->product hplc Chiral HPLC (ee% determination) product->hplc

Caption: General experimental workflow for the enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindoles].

catalytic_cycle catalyst Chiral Brønsted Acid (C) complex [C-A-M] Complex catalyst->complex activates azomethine Azomethine Ylide (A) azomethine->complex methyleneindolinone Methylene- indolinone (M) methyleneindolinone->complex cycloaddition 1,3-Dipolar Cycloaddition complex->cycloaddition product_complex [Product-C] cycloaddition->product_complex product_complex->catalyst regenerates product Spiro-oxindole Product product_complex->product releases

Caption: Simplified catalytic cycle for the Brønsted acid-catalyzed 1,3-dipolar cycloaddition.

References

A Comparative Guide to Acid Catalysts in Industrial Esterification: A Cost-Benefit Analysis of 4-Bromobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 4-Bromobenzenesulfonic acid and its alternatives in industrial synthesis, focusing on the esterification of acetic acid with n-butanol as a representative reaction.

In the landscape of industrial organic synthesis, particularly in the pharmaceutical and fine chemical sectors, the choice of an acid catalyst is a critical decision that significantly influences process efficiency, cost-effectiveness, and environmental impact. This guide provides a detailed cost-benefit analysis of this compound in comparison to two commonly used alternatives: p-Toluenesulfonic acid (p-TSA) and Sulfuric acid. The objective is to equip researchers and development professionals with the necessary data to make informed decisions when selecting a catalyst for esterification reactions.

Performance and Cost Comparison

ParameterThis compoundp-Toluenesulfonic Acid (p-TSA)Sulfuric Acid
Catalytic Activity Expected to be a strong acid catalyst due to the electron-withdrawing nature of the bromine atom. However, specific performance data (yield, reaction time) for the target reaction is not available in the public domain.A strong, effective, and widely used solid organic acid catalyst for esterification.[1]A very strong and highly effective mineral acid catalyst, often considered the benchmark for esterification.[1]
Yield (%) Not available68.5 (at 80°C, 1:1 molar ratio, 3% catalyst loading)73 (at 80°C, 1:1 molar ratio, 3% catalyst loading)
Reaction Time Not availableGenerally provides good reaction rates.Typically offers the fastest reaction rates among the three.
Catalyst Loading Not availableTypically used in catalytic amounts (e.g., 3% v/v).Typically used in catalytic amounts (e.g., 3% v/v).
Estimated Cost (per kg) ~$100 - $400 (based on supplier pricing for laboratory grade)~$7 - $10~$0.30 - $0.60 (industrial grade)
Physical Form SolidSolidLiquid (viscous)
Handling & Safety Corrosive solid. Requires careful handling to avoid contact with skin and eyes.Corrosive solid, but generally considered easier and safer to handle than liquid sulfuric acid.[1]Highly corrosive and hazardous liquid. Poses significant handling risks and requires specialized equipment.[1]
Environmental Impact Aromatic sulfonic acids can be environmental pollutants and may require specific disposal procedures.Aromatic sulfonic acids can be environmental pollutants. However, p-TSA is considered more environmentally benign than sulfuric acid in some contexts due to its solid nature and potential for recycling.[1]Poses significant environmental risks if not properly neutralized and disposed of. The production of sulfuric acid can also have a considerable environmental footprint.
Recyclability Potentially recyclable, similar to p-TSA, but specific industrial processes are not well-documented.Can be recovered and reused in some processes, contributing to a more sustainable approach.[1]Difficult to recycle in typical batch esterification processes; often neutralized and disposed of as waste salt.

Experimental Protocols

The following is a general experimental protocol for the esterification of acetic acid with n-butanol, which can be adapted to compare the catalytic performance of this compound, p-TSA, and sulfuric acid.

Objective: To determine and compare the catalytic efficiency of different acid catalysts in the synthesis of n-butyl acetate (B1210297).

Materials:

  • Acetic acid (glacial)

  • n-Butanol

  • This compound

  • p-Toluenesulfonic acid monohydrate

  • Sulfuric acid (98%)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction and chromatography)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetic acid (e.g., 0.5 mol) and n-butanol (e.g., 0.5 mol, for a 1:1 molar ratio).

  • Catalyst Addition: Add the chosen acid catalyst (this compound, p-TSA, or sulfuric acid) at a specific loading (e.g., 3% v/v based on the limiting reagent).

  • Reaction: Heat the mixture to a specific temperature (e.g., 80°C) and stir vigorously. Monitor the reaction progress over time by taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the conversion of acetic acid and the yield of n-butyl acetate.

  • Work-up: After the reaction reaches completion or a desired conversion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude n-butyl acetate. Analyze the purity of the product by GC.

Reaction Pathway and Workflow

The following diagrams illustrate the general Fischer-Speier esterification mechanism and a typical experimental workflow for catalyst comparison.

Esterification_Mechanism cluster_0 Protonation of Carbonyl Oxygen cluster_1 Nucleophilic Attack by Alcohol cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation CarboxylicAcid R-COOH ProtonatedAcid R-C(OH)2+ CarboxylicAcid->ProtonatedAcid + H+ Intermediate1 R-C(OH)2(O+HR') ProtonatedAcid->Intermediate1 + R'-OH ProtonatedAcid->Intermediate1 H_plus H+ Alcohol R'-OH Intermediate2 R-C(OH)(O+H2R') Intermediate1->Intermediate2 Intermediate1->Intermediate2 ProtonatedEster R-COOR'+ H2O Intermediate2->ProtonatedEster Intermediate2->ProtonatedEster Ester R-COOR' ProtonatedEster->Ester - H+ ProtonatedEster->Ester H_plus_out H+

Caption: Fischer-Speier esterification mechanism.

Experimental_Workflow Start Start: Select Catalyst (this compound, p-TSA, or H2SO4) Reaction Esterification Reaction (Acetic Acid + n-Butanol) Start->Reaction Monitoring Reaction Monitoring (GC Analysis) Reaction->Monitoring Workup Aqueous Work-up (Neutralization & Extraction) Monitoring->Workup Purification Product Purification (Solvent Removal) Workup->Purification Analysis Final Product Analysis (Yield & Purity by GC) Purification->Analysis Comparison Compare Results: - Yield - Reaction Time - Cost-Effectiveness Analysis->Comparison End End: Select Optimal Catalyst Comparison->End

Caption: Experimental workflow for catalyst comparison.

Conclusion and Recommendations

The choice between this compound, p-Toluenesulfonic acid, and Sulfuric acid for industrial esterification is a multifaceted decision.

  • Sulfuric acid remains a highly effective and low-cost catalyst, making it a viable option for processes where its corrosive nature and environmental impact can be safely and economically managed.

  • p-Toluenesulfonic acid presents a compelling alternative, offering comparable catalytic activity to sulfuric acid but with significant advantages in terms of handling safety and potential for recyclability. Its higher cost is often justified by reduced equipment corrosion and waste treatment expenses.

  • This compound , while theoretically a potent catalyst, suffers from a lack of readily available performance data in this specific application and a significantly higher cost compared to the alternatives. Its use would likely be limited to specialized applications where the unique properties imparted by the bromo-substituent are essential for the desired reaction outcome and justify the additional expense.

For general-purpose industrial esterification where cost, safety, and environmental considerations are paramount, p-toluenesulfonic acid often represents the optimal balance of performance and practicality. However, for processes where maximizing reaction rate and minimizing catalyst cost are the absolute priorities, and the necessary infrastructure for handling hazardous liquids is in place, sulfuric acid remains a strong contender. Further research into the catalytic performance and recyclability of this compound is warranted to fully assess its potential in industrial synthesis.

References

A Spectroscopic Showdown: Unmasking the Isomers of Bromobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2-bromobenzenesulfonic acid, 3-bromobenzenesulfonic acid, and 4-bromobenzenesulfonic acid reveals distinct spectral fingerprints, providing researchers and drug development professionals with critical data for identification and characterization. This guide synthesizes available experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols.

The positional isomerism of the bromine atom on the benzene (B151609) ring of bromobenzenesulfonic acid significantly influences the electronic environment of the molecule, leading to distinguishable spectroscopic properties. Understanding these differences is paramount for unambiguous identification in complex reaction mixtures and for quality control in various stages of drug development. This guide provides a side-by-side comparison of the spectroscopic data for the 2-, 3-, and 4-isomers.

Comparative Spectroscopic Data

To facilitate a clear comparison, the available quantitative spectroscopic data for the three isomers are summarized below. It is important to note that while data for this compound and related compounds are more readily available, comprehensive and directly comparable experimental data for all three isomers, particularly for mass spectrometry and UV-Vis spectroscopy of the free acids, is sparse in publicly accessible databases. The following tables are compiled from a combination of data for the acids and their closely related derivatives where acid data was unavailable.

Table 1: ¹H NMR Spectroscopic Data

IsomerChemical Shift (δ, ppm) and Multiplicity
2-Bromobenzenesulfonic acid Data not readily available in searched resources.
3-Bromobenzenesulfonic acid Data not readily available in searched resources.
This compound Aromatic Protons: Two sets of doublets are expected in the aromatic region (typically 7.0-8.5 ppm) due to the para-substitution pattern.

Note: Specific chemical shift values for the protons of the bromobenzenesulfonic acids were not found in the searched resources. The description for the 4-isomer is based on expected patterns for para-substituted benzene rings.

Table 2: ¹³C NMR Spectroscopic Data

IsomerChemical Shift (δ, ppm)
2-Bromobenzenesulfonic acid Data not readily available in searched resources.
3-Bromobenzenesulfonic acid Data not readily available in searched resources.
This compound Data not readily available in searched resources.

Note: Specific chemical shift values for the carbons of the bromobenzenesulfonic acids were not found in the searched resources.

Table 3: FTIR Spectroscopic Data (Key Vibrational Bands)

IsomerO-H Stretch (Sulfonic Acid) (cm⁻¹)S=O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
2-Bromobenzenesulfonic acid Broad, ~3000~1250-1120~700-600~3100-3000
3-Bromobenzenesulfonic acid Broad, ~3000~1250-1120~700-600~3100-3000
This compound Broad, ~3400-2400[1]~1175, ~1125, ~1030[1]~740[1]~3100-3000[1]

Note: The data for 2- and 3-bromobenzenesulfonic acid are predicted based on general ranges for similar compounds. The data for this compound is from an ATR-IR spectrum.[1]

Table 4: Mass Spectrometry Data (Key Fragments)

IsomerMolecular Ion (M⁺) m/zKey Fragment Ions m/z
2-Bromobenzenesulfonic acid 236/238Data for the free acid is not readily available. The methyl ester shows fragments corresponding to the loss of the methoxy (B1213986) group and subsequent fragmentations.
3-Bromobenzenesulfonic acid 236/238Data not readily available in searched resources.
This compound 236/238Data not readily available in searched resources.

Note: The molecular ion peak for all isomers is expected to show a characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). Specific fragmentation patterns for the free acids were not found.

Table 5: UV-Vis Spectroscopic Data

Isomerλmax (nm)
2-Bromobenzenesulfonic acid Data not readily available in searched resources.
3-Bromobenzenesulfonic acid Data not readily available in searched resources.
This compound Data not readily available in searched resources.

Note: Aromatic compounds typically exhibit strong absorption in the UV region. The position of the absorption maxima will be influenced by the substitution pattern.

Experimental Workflow

The logical workflow for the spectroscopic comparison of these isomers is outlined below. This process involves sample preparation, acquisition of spectra using various techniques, and subsequent data analysis and comparison to distinguish between the isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Bromobenzenesulfonic Acid Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Comparison Isomer_2 2-Bromobenzenesulfonic Acid NMR NMR (¹H, ¹³C) Isomer_2->NMR FTIR FTIR Isomer_2->FTIR MS Mass Spectrometry Isomer_2->MS UV_Vis UV-Vis Isomer_2->UV_Vis Isomer_3 3-Bromobenzenesulfonic Acid Isomer_3->NMR Isomer_3->FTIR Isomer_3->MS Isomer_3->UV_Vis Isomer_4 4-Bromobenzenesulfonic Acid Isomer_4->NMR Isomer_4->FTIR Isomer_4->MS Isomer_4->UV_Vis Data_Tables Comparative Data Tables NMR->Data_Tables FTIR->Data_Tables MS->Data_Tables UV_Vis->Data_Tables Structure_ID Isomer Identification Data_Tables->Structure_ID

A logical workflow for the spectroscopic comparison of bromobenzenesulfonic acid isomers.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the bromobenzenesulfonic acid isomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for an adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0 to 200 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-10 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for sulfonic acids.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and its fragment ions. The presence of bromine should result in a characteristic isotopic pattern for bromine-containing ions.

  • Fragmentation Analysis (MS/MS): To obtain more detailed structural information, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water, ethanol, acetonitrile) of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Blank Correction: Use the solvent as a blank to zero the absorbance before measuring the sample. Determine the wavelength(s) of maximum absorbance (λmax).

This guide provides a foundational framework for the spectroscopic comparison of 2-, 3-, and this compound. While a complete, directly comparable dataset remains a target for future experimental work, the provided data and protocols offer valuable insights for researchers in the field.

References

A Comparative Guide to the Catalytic Efficacy of 4-Bromobenzenesulfonic Acid and Methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of 4-bromobenzenesulfonic acid and methanesulfonic acid (MSA). Due to the limited availability of direct comparative studies involving this compound, this guide utilizes p-toluenesulfonic acid (p-TSA) as a representative aromatic sulfonic acid for the purpose of a quantitative performance comparison with the aliphatic methanesulfonic acid. This comparison is supported by experimental data from the synthesis of lauraldehyde glycerol (B35011) acetal (B89532), a reaction catalyzed by both types of sulfonic acids.

Executive Summary

Both methanesulfonic acid and aromatic sulfonic acids are effective Brønsted acid catalysts in various organic transformations. However, experimental data suggests that in certain applications, such as the synthesis of acetals, methanesulfonic acid can exhibit higher catalytic efficiency, leading to greater yields under milder reaction conditions and with lower catalyst loading compared to its aromatic counterparts like p-toluenesulfonic acid.

Physical and Chemical Properties

A brief overview of the key properties of methanesulfonic acid and this compound is presented below.

PropertyMethanesulfonic Acid (MSA)This compound
Formula CH₄SO₃C₆H₅BrO₃S
Molecular Weight 96.11 g/mol 237.07 g/mol
Appearance Colorless liquidWhite to light yellow solid
Acidity (pKa) ~ -1.9[1]Strong acid
Key Features Non-oxidizing, biodegradable, low toxicity[2]Strong acidity, reactive in electrophilic substitutions[3]

Catalytic Performance Comparison: Acetal Synthesis

A direct comparison of catalytic efficacy can be made in the synthesis of lauraldehyde glycerol acetal. The experimental data from this reaction demonstrates the superior performance of methanesulfonic acid over p-toluenesulfonic acid.

CatalystCatalyst Loading (wt.%)Temperature (°C)Time (h)Yield (%)Reference
Methanesulfonic Acid 0.671102.576.32[4][5]
p-Toluenesulfonic Acid 0.911202.562.91[4][5]

Experimental Protocols

Detailed methodologies for the synthesis of lauraldehyde glycerol acetal using both methanesulfonic acid and p-toluenesulfonic acid are provided below.

Protocol 1: Synthesis of Lauraldehyde Glycerol Acetal using Methanesulfonic Acid

Materials:

  • Lauraldehyde

  • Glycerol

  • Methanesulfonic acid (MSA)

Procedure:

  • In a reaction vessel, combine equimolar amounts of lauraldehyde and glycerol.

  • Add methanesulfonic acid as a catalyst, corresponding to 0.67 wt.% of the lauraldehyde.

  • The reaction mixture is then stirred at a constant temperature of 110°C for 2.5 hours.[4][5]

  • Upon completion, the product, lauraldehyde glycerol acetal, is isolated and purified.

Protocol 2: Synthesis of Lauraldehyde Glycerol Acetal using p-Toluenesulfonic Acid

Materials:

  • Lauraldehyde

  • Glycerol

  • p-Toluenesulfonic acid (p-TSA)

Procedure:

  • In a reaction vessel, mix equimolar amounts of lauraldehyde and glycerol.

  • Introduce p-toluenesulfonic acid as the catalyst, at a loading of 0.91 wt.% relative to the lauraldehyde.

  • The mixture is heated to 120°C and stirred for 2.5 hours to facilitate the reaction.[4][5]

  • Following the reaction period, the lauraldehyde glycerol acetal is isolated and purified from the reaction mixture.

Reaction Mechanism and Visualization

The synthesis of acetals from an aldehyde or ketone with an alcohol is a classic acid-catalyzed reaction. The general mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the alcohol, leading to a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule, followed by the attack of a second alcohol molecule, yields the stable acetal.

Below is a DOT language script to generate a diagram of the acid-catalyzed acetalization workflow.

Acetalization_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_products Products Aldehyde Aldehyde/Ketone Protonation Protonation of Carbonyl Aldehyde->Protonation Glycerol Glycerol Nucleophilic_Attack Nucleophilic Attack by Glycerol Glycerol->Nucleophilic_Attack Acid_Catalyst Sulfonic Acid (MSA or this compound) Acid_Catalyst->Protonation Protonation->Nucleophilic_Attack Hemiacetal Hemiacetal Formation Nucleophilic_Attack->Hemiacetal Water_Elimination Water Elimination Hemiacetal->Water_Elimination Acetal_Formation Acetal Formation Water_Elimination->Acetal_Formation Water Water Water_Elimination->Water Acetal Glycerol Acetal Acetal_Formation->Acetal

Figure 1. General workflow for the acid-catalyzed synthesis of glycerol acetal.

Conclusion

References

A comparative study of different methods for synthesizing 4-Bromobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromobenzenesulfonic acid is a valuable building block in the preparation of a variety of pharmaceutical and agrochemical compounds. This guide provides a comparative study of different methods for its synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method based on specific laboratory and project requirements.

Comparison of Synthesis Methods

Four primary methods for the synthesis of this compound are compared: direct sulfonation of bromobenzene (B47551), hydrolysis of 4-bromobenzenesulfonyl chloride, a "green" approach using an ionic liquid catalyst, and the oxidation of 4-bromobenzenethiol. The following table summarizes the key quantitative data for each method.

FeatureMethod 1: Sulfonation of BromobenzeneMethod 2: Hydrolysis of 4-Bromobenzenesulfonyl ChlorideMethod 3: Ionic Liquid Catalyzed SulfonationMethod 4: Oxidation of 4-Bromobenzenethiol
Starting Material Bromobenzene4-Bromobenzenesulfonyl ChlorideBromobenzene4-Bromobenzenethiol
Primary Reagent Fuming Sulfuric AcidWater1,3-disulfonic acid imidazolium (B1220033) chlorideOxidizing Agent (e.g., H₂O₂)
Reaction Time 2 - 4 hours1 - 2 hours~7 minutes1 - 3 hours
Reaction Temperature 80 - 100 °C90 - 100 °C50 °CRoom Temperature to 50 °C
Reported Yield Moderate to HighHigh85%[1]High
Purity Good, requires recrystallizationHighGood, requires column chromatographyGood to High
Key Advantages Readily available starting materialClean reaction with a simple work-upVery short reaction time, green catalystMild reaction conditions
Key Disadvantages Use of corrosive fuming sulfuric acidRequires synthesis of the starting sulfonyl chlorideCatalyst synthesis requiredThiol starting material can be odorous

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established chemical principles and available literature.

Method 1: Direct Sulfonation of Bromobenzene

This classic electrophilic aromatic substitution reaction utilizes fuming sulfuric acid to introduce the sulfonic acid group onto the bromobenzene ring, primarily at the para position.

Materials:

  • Bromobenzene

  • Fuming sulfuric acid (20% SO₃)

  • Sodium chloride

  • Ice

  • Water

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a mechanical stirrer, carefully add 100 mL of fuming sulfuric acid.

  • Cool the flask in an ice bath.

  • Slowly add 50 g of bromobenzene dropwise to the stirred, cooled sulfuric acid over a period of 30 minutes, maintaining the temperature below 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 80-100 °C for 2 hours.

  • Carefully pour the cooled reaction mixture onto 500 g of crushed ice with stirring.

  • Saturate the aqueous solution with sodium chloride to precipitate the sodium salt of this compound.

  • Collect the precipitate by vacuum filtration and wash with a saturated sodium chloride solution.

  • To obtain the free acid, dissolve the sodium salt in a minimum amount of hot water and acidify with concentrated hydrochloric acid.

  • Cool the solution to induce crystallization of this compound.

  • Collect the crystals by filtration, wash with cold water, and dry.

Method 2: Hydrolysis of 4-Bromobenzenesulfonyl Chloride

This method involves the nucleophilic substitution of the chloride on 4-bromobenzenesulfonyl chloride by water.[2]

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Water

Procedure:

  • In a round-bottom flask, suspend 50 g of 4-bromobenzenesulfonyl chloride in 200 mL of water.

  • Heat the mixture to reflux (90-100 °C) with stirring for 1-2 hours, or until the solid has completely dissolved.

  • Cool the resulting solution to room temperature and then in an ice bath to crystallize the this compound.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry.

Method 3: Ionic Liquid Catalyzed Sulfonation

This environmentally friendly method utilizes a reusable ionic liquid catalyst for the sulfonation of bromobenzene.[1]

Materials:

  • Bromobenzene (2 mmol)

  • 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) (2 mmol, 0.513 g)[1]

  • Water (2 mmol, 0.036 g)[1]

  • Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • To a 10 mL round-bottomed flask, add 1,3-disulfonic acid imidazolium chloride, water, and bromobenzene.[1]

  • Stir the reaction mixture at 50 °C for approximately 7 minutes (0.1167 hours).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add 10 mL of dichloromethane and stir for 2 minutes.[1]

  • Remove the organic solvent under reduced pressure.

  • Purify the product by short column chromatography to yield this compound.[1]

Synthesis Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis methods.

Synthesis_Workflow cluster_method1 Method 1: Direct Sulfonation cluster_method2 Method 2: Hydrolysis cluster_method3 Method 3: Ionic Liquid Catalysis M1_Start Bromobenzene M1_Process Sulfonation (80-100 °C, 2-4h) M1_Start->M1_Process M1_Reagent Fuming H₂SO₄ M1_Reagent->M1_Process M1_Product This compound M1_Process->M1_Product M2_Start 4-Bromobenzenesulfonyl Chloride M2_Process Hydrolysis (90-100 °C, 1-2h) M2_Start->M2_Process M2_Reagent Water M2_Reagent->M2_Process M2_Product This compound M2_Process->M2_Product M3_Start Bromobenzene M3_Process Sulfonation (50 °C, ~7 min) M3_Start->M3_Process M3_Reagent [Dsim]Cl / H₂O M3_Reagent->M3_Process M3_Product This compound M3_Process->M3_Product Interconversion Bromobenzene Bromobenzene SulfonylChloride 4-Bromobenzenesulfonyl Chloride Bromobenzene->SulfonylChloride  Chlorosulfonic Acid SulfonicAcid 4-Bromobenzenesulfonic Acid Bromobenzene->SulfonicAcid  Fuming H₂SO₄ or [Dsim]Cl / H₂O SulfonylChloride->SulfonicAcid  Hydrolysis (H₂O) SulfonicAcid->SulfonylChloride  Thionyl Chloride (SOCl₂)

References

Comparative Analysis of 4-Bromobenzenesulfonic Acid Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-Bromobenzenesulfonic acid in common biological assays. Due to a lack of direct studies on this specific compound, this guide leverages data from structurally similar molecules, such as sulfonamides and other brominated aromatic compounds, to infer potential interactions and provide a framework for experimental validation.

Executive Summary

Potential for Cross-Reactivity: A Comparative Overview

The potential for this compound to interfere in biological assays can be inferred from the behavior of structurally analogous compounds.

Table 1: Comparison of Potential Cross-Reactivity with Structurally Similar Compounds

Compound Class Example Compound(s) Assay Type(s) Affected Mechanism of Interference Reported Cross-Reactivity/Interference
Halogenated Aromatic Acids Bromophenol BlueProtein Quantification Assays (e.g., Bradford)Electrostatic interactions with proteins, leading to colorimetric changes.[1]High interference is observed, as the dye directly binds to proteins.[1]
Sulfonamides Sulfamethoxazole, SulfadiazineImmunoassays (ELISA, RIA), Dihydropteroate Synthase (DHPS) enzyme assaysStructural similarity to the target analyte or substrate (p-aminobenzoic acid).[2][3]Varies depending on the specific sulfonamide and the antibody or enzyme; can be significant.[2][4]
Sulfonated Compounds 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) impuritiesPeroxidase enzyme assaysCompetitive inhibition of the enzyme, where impurities compete with the ABTS substrate.[5]Impurities in commercial ABTS preparations have been shown to inhibit horseradish peroxidase.[5]

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of this compound, a series of validation experiments are necessary. Below are detailed methodologies for key assays.

Immunoassay Cross-Reactivity Protocol (Competitive ELISA)

This protocol is designed to determine if this compound cross-reacts with antibodies raised against a specific target analyte, particularly one with structural similarities.

  • Reagents and Materials:

    • Microtiter plates coated with the target antigen.

    • Primary antibody specific to the target antigen.

    • Horseradish peroxidase (HRP)-conjugated secondary antibody.

    • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

    • Stop solution (e.g., 2N H₂SO₄).

    • Wash buffer (e.g., PBS with 0.05% Tween 20).

    • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer).

    • This compound solutions of varying concentrations.

    • Target analyte standard solutions.

  • Procedure:

    • Block the antigen-coated microtiter plate with blocking buffer for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of both the target analyte standard and this compound.

    • Add the primary antibody to each well, followed immediately by the addition of either the standard or the this compound solution. Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add stop solution to each well to quench the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the standard and this compound.

    • Determine the IC50 value (the concentration that causes 50% inhibition) for both the target analyte and this compound.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) * 100

Enzyme Inhibition Assay Protocol

This protocol assesses whether this compound inhibits the activity of a specific enzyme.

  • Reagents and Materials:

    • Enzyme solution.

    • Substrate solution.

    • Assay buffer specific to the enzyme.

    • This compound solutions of varying concentrations.

    • Known inhibitor (positive control).

    • Detection reagent (to measure product formation or substrate depletion).

  • Procedure:

    • In a microplate, add the assay buffer, enzyme, and either this compound, the known inhibitor, or a vehicle control.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the signal from the detection reagent (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of this compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC50 value for this compound.

Visualizing Potential Interactions

The following diagrams illustrate the potential mechanisms of interference by this compound in biological assays.

G cluster_immunoassay Immunoassay Interference Antibody Antibody Target Target Analyte Antibody->Target Specific Binding BBSA This compound Antibody->BBSA Cross-Reactivity

Caption: Potential cross-reactivity in an immunoassay.

G cluster_enzyme_inhibition Enzyme Assay Interference Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme BBSA This compound BBSA->Enzyme Competitive Inhibition

Caption: Potential competitive inhibition in an enzyme assay.

Conclusion and Recommendations

While direct experimental evidence for the cross-reactivity of this compound is currently lacking, its chemical structure suggests a moderate to high potential for interference in biological assays, particularly those involving protein binding, enzymatic catalysis with structurally similar substrates, and immunoassays targeting related sulfonated or halogenated molecules.

It is strongly recommended that researchers perform rigorous validation studies, such as those outlined in this guide, to assess the potential for cross-reactivity of this compound in their specific assay systems. Understanding and quantifying this potential interference is crucial for the accurate interpretation of experimental data and the successful development of robust and reliable biological assays.

References

A Comparative Guide to Catalytic Performance: 4-Bromobenzenesulfonic Acid vs. Novel Catalysts in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that significantly impacts reaction efficiency, yield, and overall process sustainability. This guide provides a comprehensive benchmark of 4-Bromobenzenesulfonic acid, a conventional homogeneous acid catalyst, against a range of novel catalytic systems. The focus of this comparison is the widely studied esterification of oleic acid with methanol (B129727), a key reaction in the production of biodiesel and other valuable esters.

This guide presents a detailed analysis of quantitative performance data, experimental protocols, and visual representations of reaction pathways and workflows to support informed catalyst selection.

Executive Summary

This compound, a member of the aromatic sulfonic acid family, is a strong Brønsted acid that effectively catalyzes esterification reactions. However, its homogeneous nature presents challenges in catalyst separation, recovery, and reuse, leading to potential product contamination and increased downstream processing costs. In contrast, novel heterogeneous catalysts, including solid-supported sulfonic acids, magnetic nanoparticle-based catalysts, and biomass-derived catalysts, have emerged as promising alternatives. These advanced materials are designed to overcome the limitations of their homogeneous counterparts by offering enhanced stability, facile separation, and improved reusability, aligning with the principles of green and sustainable chemistry.

Performance Benchmark: Esterification of Oleic Acid with Methanol

The following tables summarize the catalytic performance of this compound (data for the closely related 4-dodecylbenzenesulfonic acid is used as a proxy) and various novel catalysts in the esterification of oleic acid with methanol.

Table 1: Performance of Homogeneous Sulfonic Acid Catalysts

CatalystCatalyst LoadingMethanol/Oleic Acid Molar RatioTemperature (°C)Reaction TimeConversion/Yield (%)Reusability
4-Dodecylbenzenesulfonic Acid[1]Not SpecifiedVariedVariedVariedHigh (rate increases with hydrophobicity)Not reusable
p-Toluenesulfonic Acid[2][3]5 wt% / 8 wt%5:1 / 12:180 / 701 h / 2 h94.3 / 91.3Limited (immobilized for reuse)
Sulfuric Acid[4][5]0.7 mol/L / Varied12:1 / VariedRoom Temp. / 70-11030 min / Varied96.1 / HighNot reusable

Table 2: Performance of Novel Heterogeneous Catalysts

CatalystCatalyst LoadingMethanol/Oleic Acid Molar RatioTemperature (°C)Reaction TimeConversion/Yield (%)Reusability (No. of Cycles)
Sulfonated Orange Peel (OP-SO3H-4)[6]7 wt%15:1801 h96.515
Sulfonated Magnetic Solid Acid (ZrFe-SA-SO3H)[7]Not SpecifiedNot Specified904 h92.7-99.55 (with >90% yield)
Sulfonic Acid Functionalized Magnetic Organosilica (Fe3O4@OS-SO3H)[8][9]Not SpecifiedNot Specified70VariedHighMultiple
Sulfonic Acid Functionalized Silica (B1680970) Nanoparticles (SO3H-SiO2NPs)[10]Not SpecifiedNot SpecifiedNot Specified2 h1005
p-Toluenesulfonic Acid/MCM-41[2]5 wt%5:1801 h94.34 (with ~93% conversion)
Sulfonated Carbon from Corncob[11]Not SpecifiedNot Specified608 h>80Not Specified
Sulfonic Acid-Functionalized MIL-101[12]Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh5 (without loss of activity)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. The following sections outline the general experimental procedures for the benchmark reaction.

General Procedure for Esterification of Oleic Acid with Methanol

A mixture of oleic acid and methanol is added to a reaction vessel equipped with a condenser and a magnetic stirrer. The catalyst (either this compound or a novel heterogeneous catalyst) is then introduced into the mixture. The reaction is heated to the desired temperature and stirred for a specified duration. Upon completion, the reaction mixture is cooled to room temperature.

  • For Homogeneous Catalysis (this compound): The catalyst remains dissolved in the reaction mixture, necessitating a workup procedure that typically involves neutralization with a base, followed by extraction and washing to isolate the ester product. This process can generate significant aqueous waste.

  • For Heterogeneous Catalysis: The solid catalyst can be easily separated from the reaction mixture by simple filtration or, in the case of magnetic catalysts, by using an external magnet.[7][8][9] The isolated liquid phase contains the product, which may require minimal purification. The recovered catalyst can be washed, dried, and reused in subsequent reaction cycles.

Visualization of Catalytic Processes

Fischer Esterification Signaling Pathway

The acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer esterification, proceeds through a series of equilibrium steps. The following diagram illustrates the general mechanism.

Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl + H+ Protonated Carbonyl->Carboxylic Acid - H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Alcohol Tetrahedral Intermediate->Protonated Carbonyl - Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Protonated Ester->Tetrahedral Intermediate + H2O Ester Ester Protonated Ester->Ester - H+ Ester->Protonated Ester + H+ Alcohol Alcohol H+ H+ H2O H2O

Caption: General mechanism of Fischer Esterification.

Experimental Workflow: Homogeneous vs. Heterogeneous Catalysis

The following diagram contrasts the typical experimental workflows for esterification reactions using homogeneous and heterogeneous catalysts, highlighting the advantages of the latter in terms of product purification and catalyst recycling.

Catalysis_Workflow cluster_0 Homogeneous Catalysis (e.g., this compound) cluster_1 Heterogeneous Catalysis (Novel Catalysts) H_Start Reaction Setup (Reactants + Catalyst) H_Reaction Esterification Reaction H_Start->H_Reaction H_Workup Neutralization & Extraction H_Reaction->H_Workup H_Purification Product Purification (e.g., Chromatography) H_Workup->H_Purification H_Waste Aqueous Waste H_Workup->H_Waste H_Product Final Ester Product H_Purification->H_Product Het_Start Reaction Setup (Reactants + Catalyst) Het_Reaction Esterification Reaction Het_Start->Het_Reaction Het_Separation Catalyst Separation (Filtration/Magnetic) Het_Reaction->Het_Separation Het_Product Ester Product (Minimal Purification) Het_Separation->Het_Product Het_Recycle Catalyst Recycling Het_Separation->Het_Recycle

Caption: Comparison of experimental workflows.

Conclusion

While this compound and its analogs are effective homogeneous catalysts for esterification, the trend in modern chemical synthesis is shifting towards more sustainable and economically viable processes. Novel heterogeneous catalysts offer significant advantages in this regard. As demonstrated by the compiled data, many solid-supported and nanoparticle-based catalysts can achieve comparable or even superior yields and conversions to their homogeneous counterparts, with the crucial benefits of easy separation and excellent reusability. For researchers and professionals in drug development and other fields where purity, efficiency, and sustainability are paramount, the exploration and adoption of these novel catalytic systems present a clear path toward process optimization and greener chemistry.

References

Safety Operating Guide

Proper Disposal of 4-Bromobenzenesulfonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals, the safe handling and disposal of chemical reagents like 4-bromobenzenesulfonic acid are critical for maintaining a secure work environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, addressing immediate safety precautions and operational logistics.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be aware of the hazards associated with this compound and to use the appropriate personal protective equipment (PPE).

Hazard Assessment: this compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1]

  • Body Protection: A laboratory coat and other protective clothing as necessary.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Spill Cleanup Protocol

In the event of a spill, follow these steps for immediate and safe cleanup:

  • Ensure Adequate Ventilation: If the spill is contained, work within a fume hood to ensure proper ventilation.[3]

  • Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or absorbent pads.[1][3]

  • Collect the Waste: Carefully collect the contaminated absorbent material and place it into a designated, leak-proof hazardous waste container.[1][3]

  • Decontaminate the Area: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Afterward, wash the area with soap and water.[3]

  • For Solid Spills: To avoid creating dust, gently cover the spill with an absorbent material before sweeping.[3]

Disposal Plan for this compound

The proper disposal of this compound requires careful segregation, clear labeling, and coordination with your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain. [1][3]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: Collect contaminated solid waste, such as pipette tips, tubes, and weighing paper, in a designated, leak-proof container clearly labeled for this compound waste.[3]

    • Liquid Waste: Collect unused or waste solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container.[3]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3]

  • Waste Container Management:

    • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and appropriate hazard warnings (e.g., "Corrosive").[3]

    • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]

  • Empty Container Disposal:

    • Triple-Rinse: To dispose of an empty this compound container, triple-rinse it with a suitable solvent (e.g., water).

    • Collect Rinsate: The rinsate from the triple-rinse procedure should be collected and disposed of as hazardous liquid waste.

    • Final Disposal: Once triple-rinsed, the container can typically be disposed of as regular trash after defacing the chemical label and removing the cap. Always confirm this procedure with your local EHS regulations.[3]

  • Arranging for Disposal:

    • Once a waste container is full, or in accordance with your institution's policies (often not exceeding one year of storage), arrange for a pickup by your EHS department.[3]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Quantitative Hazard Data

Hazard ClassificationGHS CodeSignal WordHazard Statement
Skin Corrosion/IrritationH314DangerCauses severe skin burns and eye damage.[1][2]

Disposal_Workflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_container_management Container Management cluster_final_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood) Solid_Waste Solid Waste (Contaminated materials) Ventilation->Solid_Waste Liquid_Waste Liquid Waste (Unused solutions) Ventilation->Liquid_Waste Segregate Segregate from Incompatible Waste Label Label Container Clearly ('this compound', 'Corrosive') Segregate->Label Store Store in a Secure, Ventilated Area EHS_Pickup Arrange for Pickup by EHS Department Store->EHS_Pickup Approved_Facility Disposal at an Approved Waste Disposal Plant

References

Essential Safety and Logistics for Handling 4-Bromobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Bromobenzenesulfonic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with safety regulations.

Health Hazard Summary

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is imperative to handle this chemical with appropriate personal protective equipment and in a well-ventilated area to avoid inhalation of any dust or fumes.[1]

Quantitative Data
PropertyValueSource
CAS Number138-36-3[1]
GHS ClassificationSkin Corrosion/Irritation, Category 1B[1]
Signal WordDanger[1][2]
Hazard StatementH314: Causes severe skin burns and eye damage[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive selection of personal protective equipment is mandatory to prevent any direct contact with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes which can cause severe eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).To prevent skin burns upon contact.[2][4]
Body Protection Chemical-resistant lab coat or coveralls, and an apron.To protect against skin exposure from spills or splashes.[1][5]
Respiratory Protection Use in a well-ventilated area. If dust or fumes are likely, a NIOSH-approved respirator with a P3 filter is recommended.To prevent irritation of the respiratory tract.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure the work area is in a certified chemical fume hood.
  • Verify that an eyewash station and safety shower are readily accessible.[6]
  • Don all required personal protective equipment as specified in the table above.
  • Prepare all necessary equipment and reagents before handling the chemical.

2. Handling:

  • Handle this compound in a designated area within the fume hood.
  • Avoid generating dust.[7]
  • Use appropriate tools (e.g., spatula, scoop) for transferring the solid.
  • Keep the container tightly closed when not in use.[1][8]

3. In Case of a Spill:

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[1][7]
  • Clean the spill area with a suitable absorbent material.
  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect all waste material (including contaminated PPE and cleaning materials) in a clearly labeled, sealed, and appropriate hazardous waste container.

2. Neutralization (for aqueous solutions):

  • While stirring, slowly neutralize dilute aqueous solutions of this compound with a suitable base, such as sodium bicarbonate or a 5% sodium carbonate solution, to a pH between 6.0 and 8.0.[9]
  • This procedure should be carried out in a fume hood, as there may be gas evolution.

3. Final Disposal:

  • Dispose of the neutralized waste and any solid waste through your institution's approved hazardous waste disposal program.[1]
  • Do not dispose of this chemical down the drain or in regular trash.

Workflow and Safety Relationships

The following diagram illustrates the logical workflow for handling this compound, emphasizing the integration of safety procedures at each step.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_store Store Properly handle_chem->handle_store emergency_spill Spill Occurs handle_chem->emergency_spill emergency_exposure Personal Exposure handle_chem->emergency_exposure cleanup_decon Decontaminate Work Area handle_store->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose emergency_spill->cleanup_dispose Contain & Clean first_aid Administer First Aid emergency_exposure->first_aid emergency_exposure->first_aid medical_attention Seek Medical Attention emergency_exposure->medical_attention first_aid->medical_attention

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.